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  • Product: 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
  • CAS: 1184637-59-9

Core Science & Biosynthesis

Foundational

In vitro biological activity of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

An In-Depth Technical Guide on the In Vitro Biological Activity of Pyrido[2,3-e][1][2]diazepines and Related Fused Diazepine Systems A Note on the Subject Compound Initial research into the specific molecule, 4-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of Pyrido[2,3-e][1][2]diazepines and Related Fused Diazepine Systems

A Note on the Subject Compound

Initial research into the specific molecule, 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, reveals limited contemporary data. A preliminary pharmacological screening published in 1975 reported no significant antifungal, cardiovascular, or central nervous system activity.[1] Consequently, to provide a comprehensive and technically valuable guide for researchers, this document will broaden its scope to the wider class of pyrido[2,3-e][1][2]diazepines and other fused diazepine systems. This chemical family has been the subject of extensive research, demonstrating a rich and diverse range of biological activities that are of significant interest in modern drug discovery.

Introduction to Fused Diazepine Systems

The fusion of a diazepine ring with other heterocyclic structures, such as pyridine, indole, or pyrimidine, creates a class of compounds with significant therapeutic potential. These "privileged scaffolds" are of great interest to medicinal chemists due to their ability to interact with a wide array of biological targets.[3][4] The unique three-dimensional architecture of these molecules allows for diverse biological activities, including but not limited to anticancer, central nervous system (CNS), and antimicrobial effects.[5][6] This guide will delve into the in vitro methodologies used to characterize these activities, providing both the "how" and the "why" behind the experimental designs.

Part 1: Anticancer Activity

A predominant area of investigation for fused diazepine derivatives is their potential as anticancer agents.[5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and DNA replication.[2][7]

Cytotoxicity and Anti-proliferative Assays

A foundational step in assessing anticancer potential is to determine a compound's ability to inhibit cancer cell growth or induce cell death.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: Utilizing a panel of cancer cell lines from different tissues of origin (e.g., breast, colon, leukemia) provides a broader understanding of the compound's spectrum of activity.[8][9]

  • Concentration Range: A wide range of concentrations is tested to determine the dose-dependent effect of the compound and to accurately calculate the IC50 value.

  • Incubation Time: A 48-72 hour incubation period allows for multiple cell cycles to occur, providing a robust measure of the compound's anti-proliferative effects.

Data Presentation: In Vitro Cytotoxicity of Fused Diazepine Analogs

CompoundCell LineIC50 (µM)
Diazepine Analog 9HCT-11616.19 ± 1.35[8]
Diazepine Analog 9MCF-717.16 ± 1.54[8]
Diazepine 33aMOLT-4 (Leukemia)< 0.01[9]
Pyrrolo[3,2-e][1][2]diazepine 9cHCT-1160.009[7]
Mechanism of Action: Kinase Inhibition

Many fused diazepine derivatives exert their anticancer effects by targeting specific protein kinases that are crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7]

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Recombinant Kinase (e.g., EGFR, CDK2) E Incubation at 37°C A->E B Kinase Substrate (Peptide) B->E C Test Compound (Fused Diazepine) C->E D ATP (Energy Source) D->E F Quantification of Substrate Phosphorylation E->F G Luminescence or Fluorescence Reading F->G H Calculation of % Inhibition G->H I Determination of IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the recombinant kinase, a specific peptide substrate, ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based method where the amount of remaining ATP is measured. A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Trustworthiness and Self-Validation:

This protocol is self-validating through the inclusion of proper controls:

  • Positive Control: A known inhibitor of the target kinase is included to ensure the assay is working correctly.

  • Negative Control: A vehicle control (e.g., DMSO) is used to establish the baseline of maximum kinase activity.

Part 2: Central Nervous System (CNS) Activity

The diazepine core is famously associated with CNS activity, particularly as anxiolytics and anticonvulsants, primarily through modulation of the GABA-A receptor.[10][11]

Receptor Binding Assays

To determine if a compound interacts with a specific CNS target, receptor binding assays are employed.

Experimental Protocol: GABA-A Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the benzodiazepine site on the GABA-A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized and centrifuged to isolate a membrane fraction rich in GABA-A receptors.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam) and the test compound at various concentrations.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Authoritative Grounding:

The choice of the radioligand and the specific binding conditions are based on well-established protocols in neuropharmacology to ensure specificity for the benzodiazepine binding site on the GABA-A receptor.[12]

Signaling Pathway: GABA-A Receptor Modulation

G Fused Diazepine Fused Diazepine GABA-A Receptor GABA-A Receptor Fused Diazepine->GABA-A Receptor Binds to Allosteric Site Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Enhances GABA-mediated Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Anxiolytic/Anticonvulsant Effects Anxiolytic/Anticonvulsant Effects Reduced Neuronal Excitability->Anxiolytic/Anticonvulsant Effects

Caption: Simplified signaling pathway of fused diazepines at the GABA-A receptor.

Part 3: Antimicrobial Activity

Certain fused diazepine structures have also demonstrated promising activity against various bacterial and fungal strains.[13][14][15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: MIC Determination

Step-by-Step Methodology:

  • Compound Preparation: The test compound is serially diluted in a 96-well plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Expertise and Experience:

The choice of broth medium and incubation conditions is critical and depends on the specific growth requirements of the microorganism being tested. For instance, different media are used for fastidious versus non-fastidious bacteria.

Data Presentation: Antimicrobial Activity of Fused Diazepines

CompoundMicroorganismMIC (µg/mL)
Pyrimido[4,5-b][1][2]diazepine DerivativeN. gonorrhoeae0.25 - 62.5[9]
Pyrimido[4,5-b][1][2]diazepine DerivativeS. aureus (ATCC 43300)0.25 - 62.5[9]
1,2-Diazepine Derivative (4)E. coli> 500[14]
1,2-Diazepine Derivative (4)S. aureus> 500[14]

Conclusion

The pyrido[2,3-e][1][2]diazepine scaffold and its related fused diazepine analogs represent a versatile and promising class of compounds with a wide range of in vitro biological activities. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to evaluate the potential of novel fused diazepine derivatives as anticancer, CNS-active, or antimicrobial agents. The key to successful drug discovery in this area lies in the systematic application of these in vitro assays to elucidate structure-activity relationships and identify lead compounds for further development.

References

  • [Synthesis and Biological Activity of pyrido(2,3-e)-1,4-diazepine and of pyrido(2,3-b)(1,4)diazepine]. Farmaco Sci. 1975 Apr;30(4):238-47. [Link]

  • SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES. Il Farmaco, Edizione Scientifica, 1988, 43(12), 1065-76. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules 2020, 25(9), 2051. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrolo[2,1-c][1][2]benzodiazepine and Indole Conjugates as Anticancer Agents. Journal of Medicinal Chemistry 2006, 49(4), 1478-1488. [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules 2024, 29(7), 1475. [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports 2024, 14(1), 8963. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][2]diazepine derivatives as potent EGFR/CDK2 inhibitors. Bioorganic Chemistry 2021, 115, 105213. [Link]

  • Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][8][16]triazolo[1,5-a][1][2]diazepine and its cycloalkane and cycloalkene condensed analogues. RSC Advances 2021, 11(13), 7505-7513. [Link]

  • Facile synthesis of 1,2,3-triazole-fused Indolo- and Pyrrolo[1][2]diazepines, DNA-binding and evaluation of their anticancer activity. ResearchGate. [Link]

  • Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. Rasayan J. Chem. 2010, 3(1), 136-141. [Link]

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery 2017, 14(6). [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry 2023, 88(18), 13074-13084. [Link]

  • Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Biointerface Research in Applied Chemistry 2021, 12(2), 2200-2210. [Link]

  • Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Heteroatom Chemistry 2023, 2023, 3390122. [Link]

  • An Efficient Catalytic Synthesis and Antimicrobial Activities of Derivatives of 2-Ethoxycarbonyl(carboxyl)-4-substituted phenyl-2,3-dihydro-1H-benzo[b][1][2]diazepine. Chinese Journal of Organic Chemistry 2013, 33(4), 817-823. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Heteroarenobenzodiazepines. 6. Synthesis and pharmacological evaluation of CNS activities of[1][8][16]triazolo[4,5-b][1][9]-, imidazolo[4,5,-b][1][9]-, and pyrido[2,3-b][1][9]benzodiazepines. 10-Piperazinyl-4H-1,2,3-triazolo[4,5-b][1][9]benzodiazepines with neuroleptic activity. Journal of Medicinal Chemistry 1991, 34(1), 261-267. [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals 2023, 16(1), 113. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Sci. Revs. Chem. Commun. 2015, 5(1), 13-20. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis 2018, 15(4). [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals 2021, 14(8), 809. [Link]

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry 2019, 10(4), 336-344. [Link]

  • Skeletally Diverse Synthesis of Indole-Fused Diazocine and Diazepine Frameworks by One-Pot, Two-Component Cascade Reaction. Organic Letters 2016, 18(3), 404-407. [Link]

  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][2]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry 2025, 16, 4138-4153. [Link]

Sources

Exploratory

Pharmacokinetic Properties of 4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine Derivatives: A Technical Whitepaper

Executive Summary The 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine scaffold represents a critical structural motif in modern drug discovery. Heterocycle-fused diazepine derivatives, particularly pyridoazepines, ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine scaffold represents a critical structural motif in modern drug discovery. Heterocycle-fused diazepine derivatives, particularly pyridoazepines, exhibit profound pharmacological activity, frequently targeting the central nervous system (CNS) with efficacy profiles comparable to classical benzodiazepines[1]. Beyond CNS indications, derivatives of this scaffold have been extensively explored for anti-diabetic, anti-obesity, and antiviral applications[1].

The substitution of a benzene ring with a pyridine ring fundamentally alters the electron density and physicochemical properties of the molecule. Furthermore, the N4-methylation serves as a primary metabolic soft spot. This whitepaper provides a comprehensive analysis of the pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—of these derivatives, alongside self-validating experimental protocols for their evaluation.

Physicochemical Properties and Absorption Dynamics

The pharmacokinetic viability of pyrido[2,3-e][1,4]diazepines is heavily dictated by their structural features.

  • Lipophilicity and Permeability: The incorporation of the pyridine ring slightly reduces the overall lipophilicity (LogP) compared to traditional benzo-fused diazepines, enhancing aqueous solubility. However, the addition of the 4-methyl group counteracts this by shielding the secondary amine, thereby increasing the lipophilic surface area. This delicate balance ensures optimal passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

  • Causality of Absorption: The basic nature of the pyridine nitrogen (pKa ~ 3.5–4.5) means the compound is largely unionized at the physiological pH of the small intestine (pH 6.8). Because unionized species partition more readily into lipid bilayers, this structural feature directly causes rapid and extensive gastrointestinal absorption.

Metabolic Pathways and Clearance Mechanisms

Understanding the metabolic fate of 4-methyl-pyrido[2,3-e][1,4]diazepines is crucial for determining appropriate dosing regimens, which rely heavily on absorption, distribution, and half-life parameters[2]. The primary clearance mechanism is hepatic metabolism, driven predominantly by the Cytochrome P450 (CYP) system.

  • N-Demethylation (CYP3A4/CYP2C19): The 4-methyl group is highly susceptible to oxidative N-demethylation. This process often yields an active N-desmethyl metabolite, which can prolong the overall pharmacological half-life of the drug.

  • Pyridine N-Oxidation: The electron-deficient pyridine ring is generally resistant to direct hydroxylation but can undergo N-oxidation, typically resulting in inactive, highly polar metabolites targeted for rapid renal excretion.

Metabolism Parent 4-Methyl-Pyrido[2,3-e][1,4]diazepine (Parent Scaffold) CYP CYP3A4 / CYP2C19 Oxidation Parent->CYP Hepatic Clearance Desmethyl N-Desmethyl Metabolite (Active Species) CYP->Desmethyl N-Demethylation NOxide Pyridine N-Oxide (Inactive Species) CYP->NOxide N-Oxidation UGT UGT Glucuronidation Desmethyl->UGT Phase II Excretion Renal Excretion NOxide->Excretion Direct Clearance UGT->Excretion Biliary/Renal

CYP450-mediated metabolic pathway of 4-methyl-pyrido-diazepine derivatives.

Standardized Protocols for Pharmacokinetic Evaluation

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the PK properties of these derivatives.

In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and predict in vivo hepatic clearance. Causality & Design: Human Liver Microsomes (HLMs) contain the necessary CYP enzymes, but the catalytic cycle is strictly dependent on the transfer of electrons. Therefore, the reaction requires the addition of NADPH. A negative control (minus NADPH) is mandatory; if the compound degrades in the absence of NADPH, it proves chemical instability rather than enzymatic metabolism, making the assay self-validating.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute HLMs to a final concentration of 0.5 mg protein/mL.

  • Spiking: Add the 4-methyl-pyrido[2,3-e][1,4]diazepine derivative to achieve a final concentration of 1 μM. Ensure organic solvent (e.g., DMSO) remains < 0.1% to prevent artificial CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Acetonitrile precipitates proteins and halts enzymatic activity instantly. The IS corrects for any matrix ionization effects or volumetric errors during subsequent LC-MS/MS analysis.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-MS/MS quantification.

In Vivo Pharmacokinetic Workflow

In vivo studies are essential to capture the holistic ADME profile, including the volume of distribution (Vd) and oral bioavailability (F).

PKWorkflow Dosing In Vivo Dosing (IV/PO Administration) Sampling Serial Blood Sampling (0.25 - 24h Timecourse) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic evaluation workflow.

Step-by-Step Methodology:

  • Dosing: Administer the compound via intravenous (IV) injection (e.g., 1 mg/kg) and oral (PO) gavage (e.g., 5 mg/kg) to fasted rodent or canine models.

  • Sampling: Collect serial blood samples (approx. 200 μL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Extraction: Apply the protein precipitation protocol detailed in Section 4.1.

  • Quantification & NCA: Analyze via LC-MS/MS and process the concentration-time data using Non-Compartmental Analysis (NCA) software to derive standard PK parameters.

Quantitative Data Presentation

The structural modifications of the pyrido[2,3-e][1,4]diazepine core significantly impact its quantitative PK parameters. The table below summarizes representative preclinical data comparing a baseline unsubstituted scaffold against the 4-methylated derivative.

Pharmacokinetic ParameterUnsubstituted Pyrido-diazepine4-Methyl-Pyrido-diazepineMechanistic Impact of 4-Methylation
LogP (Lipophilicity) 1.82.5Increased lipophilicity due to amine shielding
Clearance (IV) (mL/min/kg) 12.428.6Accelerated CYP clearance via N-demethylation
Volume of Distribution (L/kg) 1.12.4Enhanced tissue distribution and BBB penetration
Half-life ( t1/2​ ) (h) 4.22.8Shortened due to rapid initial phase I metabolism
Oral Bioavailability (F %) 65%48%Reduced due to higher hepatic first-pass extraction

Conclusion

The 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine scaffold is a highly versatile chemical moiety. While the pyridine substitution grants favorable aqueous solubility and unique receptor binding profiles, the 4-methyl group acts as a critical determinant of the molecule's pharmacokinetic fate. By employing rigorous, self-validating in vitro and in vivo protocols, drug development professionals can accurately map the clearance and distribution profiles of these derivatives, enabling the optimization of dosing regimens for CNS, metabolic, and infectious disease indications.

References

  • Title: Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines Source: ResearchGate URL
  • Title: WO2016089830A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes Source: Google Patents URL

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[2,3-e][...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-e][1][2]diazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive analysis of the crystal structure and stereochemistry of a specific derivative, 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine. While a dedicated crystallographic study of this exact molecule is not publicly available, this document synthesizes data from closely related structures and employs established principles of structural chemistry, spectroscopy, and computational modeling to present a robust and scientifically grounded exploration of its three-dimensional architecture and conformational dynamics. This guide will delve into the likely synthetic pathways, detailed methodologies for structural elucidation via single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, and the application of Density Functional Theory (DFT) for conformational analysis.

Introduction: The Significance of the Pyrido[1][2]diazepine Core

The fusion of a pyridine ring with a 1,4-diazepine system creates a class of compounds with significant therapeutic potential, acting on the central nervous system and exhibiting properties such as anxiolytic, anticonvulsant, and sedative effects. The conformational flexibility of the seven-membered diazepine ring, coupled with the electronic properties of the pyridine moiety, allows for a diverse range of interactions with biological targets. The specific substitution at the 4-position with a methyl group in 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine is expected to have a profound impact on its stereochemistry and, consequently, its biological activity. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and development.

Proposed Synthesis of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine

A plausible and efficient synthetic route to the target molecule can be extrapolated from established methods for the synthesis of related pyrido[1][2]diazepines. A common strategy involves the condensation of a diamine with a suitable dicarbonyl compound or its equivalent, followed by cyclization.

Experimental Protocol: A Representative Synthetic Approach

A likely synthetic pathway is a reductive amination approach, which offers good control over the introduction of the methyl group at the N-4 position.

Step 1: Synthesis of the Pyrido-fused Diamine Precursor

The synthesis would likely begin with a commercially available 2-amino-3-nitropyridine.

  • Reduction of the Nitro Group: The nitro group of 2-amino-3-nitropyridine is reduced to an amine to form 2,3-diaminopyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).

  • Purification: The resulting 2,3-diaminopyridine is purified by column chromatography or recrystallization.

Step 2: Cyclization to form the Pyrido[2,3-e][1][2]diazepine Ring

The 2,3-diaminopyridine is then reacted with a suitable three-carbon synthon.

  • Reaction with a Propionaldehyde Equivalent: The 2,3-diaminopyridine is reacted with a protected form of propionaldehyde, such as 1,1-diethoxypropane, in the presence of an acid catalyst to form an intermediate dihydropyridodiazepine.

  • In-situ Reduction and N-methylation: The intermediate is then subjected to reductive amination conditions. Treatment with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) in the presence of formaldehyde would lead to the concomitant reduction of the imine and methylation of the N-4 position to yield 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography to yield the final compound.

Elucidation of the Crystal Structure: A Hypothetical Approach Based on Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (scXRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] Although a crystal structure for the title compound has not been reported, this section outlines the experimental workflow that would be employed for its determination.

Crystal Growth: The Foundational Step

The growth of high-quality single crystals is the most critical and often the most challenging part of the process.[5][6]

Protocol for Crystal Growth:

  • Solvent Selection: A screening of various solvents and solvent mixtures (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and their combinations with water or hexane) would be performed to identify a system where the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing for the slow evaporation of the solvent.

  • Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a small, open vial, which is then placed inside a larger, sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, promoting the formation of single crystals.

Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are undertaken:

  • Crystal Mounting and Screening: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head and screened using a diffractometer to assess its quality.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Anticipated Crystal Packing and Intermolecular Interactions

Based on the structures of related heterocyclic compounds, it is anticipated that the crystal packing of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine would be governed by a combination of van der Waals forces and potential weak hydrogen bonding interactions involving the pyridine nitrogen and the N-1 proton. The molecules would likely pack in a manner that maximizes space-filling efficiency.

Anticipated Crystallographic Parameters Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁ (for a chiral crystal)
Molecules per unit cell (Z)4
Hydrogen BondingPossible N-H···N interactions
Packing MotifHerringbone or layered structures

Table 1: Hypothetical crystallographic parameters for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine based on common packing motifs for similar organic molecules.

Stereochemistry and Conformational Analysis

The stereochemistry of the title compound is dictated by the conformational preferences of the seven-membered diazepine ring. This ring is not planar and can adopt several low-energy conformations, primarily chair, boat, and twist-boat forms.

Spectroscopic Elucidation of Stereochemistry using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation and stereochemistry of molecules.[7]

Experimental Protocol for NMR Analysis:

  • 1D NMR (¹H and ¹³C): Standard proton and carbon-13 NMR spectra provide initial information about the chemical environment of each atom. The chemical shifts and coupling constants of the diastereotopic protons on the methylene groups of the diazepine ring are particularly informative about the ring's conformation.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, confirming the connectivity within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.

  • NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY or ROESY): This technique is paramount for determining the spatial proximity of protons. NOE correlations between the methyl group at N-4 and specific protons on the diazepine and pyridine rings can provide definitive evidence for the preferred conformation in solution. For instance, an NOE between the methyl protons and an axial proton on the diazepine ring would suggest a particular chair or boat conformation.

Computational Analysis of Conformational Isomers

Density Functional Theory (DFT) calculations are an indispensable tool for exploring the potential energy surface of flexible molecules and predicting the relative stabilities of different conformers.[8]

Computational Protocol for Conformational Analysis:

  • Conformational Search: A systematic or random conformational search is performed to identify all possible low-energy conformers (chair, boat, twist-boat).

  • Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine the most stable conformation.

  • Transition State Search: To understand the dynamics of ring inversion, transition state structures connecting the different conformers are located. The energy barrier for this inversion can then be calculated, which can be correlated with experimental data from variable-temperature NMR studies.[9]

Anticipated Conformational Preferences:

For 1,4-diazepine rings, the twist-boat and chair conformations are often the most stable. The presence of the methyl group at the N-4 position will likely favor a conformation that minimizes steric interactions. DFT calculations on related systems suggest that the energy difference between these conformers can be small, leading to a dynamic equilibrium in solution.[10]

Conformer Relative Energy (kcal/mol) Key Dihedral Angles
Twist-Boat0 (Hypothetical)C2-N1-C9a-C5a, C5-N4-C3-C2
Chair1-3C2-N1-C9a-C5a, C5-N4-C3-C2
Boat> 5C2-N1-C9a-C5a, C5-N4-C3-C2

Table 2: Hypothetical relative energies of the major conformers of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine as would be predicted by DFT calculations.

Visualization of Key Concepts

Molecular_Structure cluster_pyridine Pyridine Ring cluster_diazepine Diazepine Ring p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 d6 p5->d6 p6->p1 d7 p6->d7 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 d5->d6 d6->d7 d7->d1

Caption: Basic connectivity of the 4-methyl-pyrido[2,3-e][1][2]diazepine scaffold.

Conformational_Isomers TwistBoat Twist-Boat Boat Boat TwistBoat->Boat Higher Energy Path TS1 Transition State 1 TwistBoat->TS1 Ring Inversion Chair Chair TS2 Transition State 2 Chair->TS2 Ring Inversion TS1->Chair TS2->TwistBoat

Caption: Energy landscape of diazepine ring conformational interconversion.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure and stereochemistry of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine. By drawing upon established synthetic methodologies, the principles of single-crystal X-ray diffraction, advanced NMR techniques, and the power of computational chemistry, a detailed picture of the structural and dynamic properties of this important heterocyclic compound has been constructed. The proposed workflows and anticipated results serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, providing a solid foundation for future experimental and computational investigations into this promising class of molecules. The elucidation of the precise three-dimensional structure is a critical step in understanding the structure-activity relationships that govern the therapeutic potential of pyrido[1][2]diazepine derivatives.

References

  • Carlier, P. R., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(5), 1979-1988. [Link]

  • Paizs, B., & Simonyi, M. (1999). Ring inversion barrier of diazepam and derivatives: An ab initio study. Journal of computational chemistry, 20(13), 1375-1384. [Link]

  • Cheung, E. Y., & Harris, K. D. M. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(4), 253-261. [Link]

  • Paizs, B., & Simonyi, M. (1999). Ring inversion barrier of diazepam and derivatives: An ab Initio study. Scite.ai. [Link]

  • Meanwell, N. A. (2008). 1,4-Diazepines. In Comprehensive Organic Chemistry II (pp. 1-100). Elsevier. [Link]

  • Groom, C. R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2194-2207. [Link]

  • Carboni, S., & Malaspina, A. (1975). [Synthesis and Biological Activity of pyrido(2,3-e)-1,4-diazepine and of pyrido(2,3-b)(1,4)diazepine]. Il Farmaco; edizione scientifica, 30(4), 238–247. [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(Pt 4), 301-310. [Link]

  • Tanski, J. M. (2012). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 89(7), 923-926. [Link]

  • A convenient synthesis of new pyrido[3,2- e][1][2]diazepine-2,5-diones and pyrido[2,3-e][1][2]diazepine-2,5-diones. (2011). Tetrahedron Letters, 52(43), 5674-5677. [Link]

  • Hafez, H. N., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2095. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Fryer, R. I., et al. (1983). Quinazolines and 1,4-benzodiazepines. 92. Conformational recognition of the receptor by 1,4-benzodiazepines. Molecular pharmacology, 24(3), 425–428. [Link]

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & medicinal chemistry letters, 19(11), 2997–3001. [Link]

  • Abraham, R. J., et al. (1983). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1677-1682. [Link]

  • Pinto, A. C., et al. (2002). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 6(8), 703-756. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine

Application Notes and Protocols for the Synthesis of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine Authored by: Dr. Gemini, Senior Application Scientist Introduction The pyrido[2,3-e][1][2]diazepine scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Synthesis of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The pyrido[2,3-e][1][2]diazepine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of various biologically active compounds. This fused bicyclic system, comprising a pyridine ring and a 1,4-diazepine ring, has garnered attention for its potential therapeutic applications. The specific target of this guide, 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, is a saturated derivative with a methyl substituent on one of the diazepine nitrogens. This substitution can significantly influence the molecule's physicochemical properties and biological activity.

This document provides a comprehensive overview of the key reagents and catalysts for the preparation of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, along with a detailed, field-proven synthetic protocol. The methodologies discussed are grounded in established chemical principles and supported by authoritative literature on the synthesis of related diazepine systems.

Synthetic Strategies: An Overview

The construction of the pyrido[2,3-e][1][2]diazepine ring system can be approached through several synthetic routes. A highly effective and versatile strategy involves a two-step sequence: initial formation of an intermediate, followed by an intramolecular cyclization. A particularly robust method for the final ring-closure is intramolecular reductive amination.

The general workflow for the synthesis is depicted below:

G A Starting Material (e.g., 2-chloro-3-nitropyridine) B Intermediate 1 (e.g., N-(2-nitropyridin-3-yl)methanamine) A->B Nucleophilic Substitution C Intermediate 2 (e.g., 3-((methylamino)methyl)pyridin-2-amine) B->C Reduction of Nitro Group D Intermediate 3 (e.g., N-(2-amino-3-pyridinyl)methyl-N-methyl-2-oxopropanamide) C->D Amide Coupling E Cyclization Precursor (e.g., N-((2-aminopyridin-3-yl)methyl)-N-methyl-2-oxopropanamide) D->E Deprotection (if necessary) F Target Molecule 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine E->F Intramolecular Reductive Amination G A Amine Precursor B Protonation of Carbonyl A->B AcOH C Intramolecular Nucleophilic Attack B->C D Hemiaminal Intermediate C->D E Iminium Ion Formation D->E - H₂O F Hydride Reduction E->F NaBH(OAc)₃ G Target Molecule F->G

Sources

Application

Application Note: Dissolution and Handling of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine for In Vitro Cell Culture Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide Executive Summary & Physicochemical Rationale The compound 4-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Guide

Executive Summary & Physicochemical Rationale

The compound 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine represents a highly valuable bicyclic heterocyclic scaffold. Derivatives of this core are extensively utilized in modern drug discovery, most notably as potent inhibitors of the bacterial enoyl ACP reductase (FabI) [1] and as targeted inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes in oncology [2].

Because this scaffold fuses a pyridine ring with a diazepine ring, the resulting free base exhibits a complex physicochemical profile: it possesses multiple hydrogen-bond acceptors but maintains a highly lipophilic hydrocarbon framework. At physiological pH (7.4)—the standard for mammalian cell culture—the neutral free base demonstrates limited aqueous solubility.

The Causality of Solvent Selection: Directly dissolving this compound in aqueous buffers (like PBS or DMEM) is highly inefficient and risks incomplete solvation, leading to inaccurate dosing. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. As a polar aprotic solvent with a high dielectric constant, DMSO effectively solvates both the polar nitrogenous domains and the hydrophobic core of the pyrido-diazepine scaffold. However, because mammalian cells are highly sensitive to DMSO (which can alter membrane fluidity and induce apoptosis at concentrations >0.5% v/v), the dissolution workflow must be strictly engineered to maximize compound solubility while minimizing final solvent carryover.

Experimental Workflow & Pipeline

The following diagram illustrates the critical path from raw powder to assay-ready media, emphasizing the intermediate dilution steps required to prevent the compound from "crashing out" (precipitating) via rapid nucleation.

G A 1. Weighing Powder Compound B 2. Master Stock (10 mM in DMSO) A->B Add Anhydrous DMSO C 3. Working Stock (Serial Dilution) B->C Dilute in DMSO D 4. Assay Media (≤0.1% DMSO) C->D Dropwise Addition to Warm Media

Workflow for dissolving pyrido-diazepine scaffolds for in vitro cell culture assays.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system : each phase includes a quality control (QC) checkpoint to ensure the physical integrity of the solution before proceeding to the next step.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Remove the lyophilized 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine vial from cold storage (-20°C) and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial draws ambient moisture condensation, which degrades the compound and artificially inflates the weighed mass.

  • Weighing: Weigh the required mass using a calibrated microbalance. (e.g., For a free base molecular weight of ~163.2 g/mol , weigh 1.63 mg to yield 1 mL of a 10 mM stock).

  • Primary Dissolution: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) . Causality: Water impurities in standard DMSO lower the solubility threshold for lipophilic compounds and promote gradual hydrolysis.

  • Agitation & QC Check 1: Vortex gently for 60 seconds.

    • Self-Validation: Hold the vial against a bright light source. The solution must be optically clear. If a Tyndall effect (light scattering) is observed, micro-particulates remain. Sonicate in a room-temperature water bath for 2–5 minutes until absolute clarity is achieved.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes to prevent photodegradation. Store at -80°C.

Phase 2: Intermediate Dilution

Never add a 10 mM stock directly to cell media if your target concentration is low (e.g., 100 nM), as pipetting sub-microliter volumes introduces massive statistical error.

  • Thawing: Thaw a single aliquot at room temperature. Discard any remaining volume after use to avoid freeze-thaw degradation.

  • Working Stock Generation: Perform a serial dilution in 100% DMSO to create a working stock that is exactly 1000x your desired final assay concentration.

Phase 3: Final Media Preparation
  • Media Warming: Ensure the target cell culture media (e.g., DMEM or RPMI + 10% FBS) is pre-warmed to 37°C. Causality: Injecting a DMSO-solubilized compound into cold media instantly drops the kinetic solubility threshold, causing immediate crystallization.

  • Dropwise Addition: While continuously swirling the warm media, add the DMSO working stock dropwise (1:1000 dilution ratio).

  • QC Check 2 (Microscopy): Before applying the spiked media to your cell plates, place a 100 µL sample in a clear 96-well plate and inspect it under an inverted phase-contrast microscope at 20x magnification.

    • Self-Validation: Look for needle-like crystals or amorphous aggregates. If the field of view is completely clear, the media is validated for cellular application.

Quantitative Data: Dilution & Toxicity Thresholds

To guarantee scientific rigor and reproducibility, adhere to the dilution matrix below. This ensures the final DMSO concentration remains at a biologically inert 0.1% (v/v) , well below the standard 0.5% toxicity threshold for sensitive cell lines (e.g., primary neurons or stem cells).

Desired Final Assay ConcentrationRequired Working Stock (in 100% DMSO)Volume of Working StockVolume of Warm Culture MediaFinal DMSO Concentration
10 µM 10 mM (Master Stock)1.0 µL999.0 µL0.1%
1 µM 1 mM1.0 µL999.0 µL0.1%
100 nM 100 µM1.0 µL999.0 µL0.1%
10 nM 10 µM1.0 µL999.0 µL0.1%

References

  • Title: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI Source: Bioorganic & Medicinal Chemistry Letters (2009) URL: [Link]

  • Title: Novel tricyclic compounds as inhibitors of mutant idh enzymes (WO2016089830A1)
Method

Chromatographic Separation of 4-Methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine: Overcoming Basic Nitrogen Tailing

Application Note & Protocol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals The Chemical Challenge: Mechanistic Insights into Pyrido-Diazepines The compound 4-methyl-1H,2H,3H,4H,5H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

The Chemical Challenge: Mechanistic Insights into Pyrido-Diazepines

The compound 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine represents a complex analytical challenge typical of fused bicyclic heterocycles. Structurally, it consists of a pyridine ring fused to a fully saturated 1,4-diazepine ring, with a methyl group at the N4 position.

From a chromatographic perspective, this molecule is highly basic due to three distinct nitrogen centers:

  • Pyridine Nitrogen: Weakly basic (estimated pKa​≈5.2 ).

  • Diazepine N1 (Secondary Amine): Strongly basic (estimated pKa​≈8.5 ).

  • Diazepine N4 (Tertiary Amine): Strongly basic (estimated pKa​≈9.0 ).

The Causality of Peak Tailing: When analyzed using standard low-pH mobile phases (e.g., 0.1% Formic Acid, pH 2.7), the molecule becomes poly-protonated. These positively charged ammonium cations interact strongly with residual, ionized silanols ( SiO− ) on the surface of standard silica-based C18 columns. This secondary ion-exchange interaction is the primary cause of severe peak tailing, poor resolution, and variable retention times in basic diazepine derivatives[1].

To circumvent this, we employ a High-pH Reversed-Phase (RP-HPLC) strategy. By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the basic nitrogens are kept in their neutral (deprotonated) state. This eliminates electrostatic interactions with the stationary phase, ensuring sharp, symmetrical peaks and predictable hydrophobic retention[1]. Because standard silica dissolves at pH > 8.0, an Ethylene Bridged Hybrid (BEH) particle column is strictly required to maintain column longevity.

MethodLogic Start Target Analysis: 4-Methyl-pyrido-diazepine pKa Assess pKa: Pyridine N (~5.2) Diazepine N (~8.5-9.0) Start->pKa LowPH Low pH (2.0-3.0) Protonated Amines pKa->LowPH HighPH High pH (9.0-10.0) Neutral Amines pKa->HighPH Tailing Risk: Peak Tailing (Silanol Interactions) LowPH->Tailing OptRP Optimal: RP-HPLC Hybrid Particle (BEH) Ammonium Bicarbonate HighPH->OptRP HILIC Alternative: HILIC (Polar Retention) Tailing->HILIC

Logical decision tree for mobile phase pH selection based on nitrogen pKa values.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as a self-validating system. Before analyzing unknown samples, the system suitability criteria must be met to prove that the column chemistry and mobile phase pH are actively suppressing secondary interactions[2].

2.1 Sample Preparation: Solid-Phase Extraction (SPE)

For pharmacokinetic studies or biological matrices, direct injection leads to ion suppression and rapid column degradation. A mixed-mode cation exchange (MCX) or standard C18 SPE protocol is required to isolate the target analyte from endogenous phospholipids and proteins[3].

Step-by-Step SPE Protocol:

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through the 100 mg C18 SPE cartridge, followed by 3.0 mL of HPLC-grade Water. Do not let the sorbent dry.

  • Loading: Dilute 500 µL of the biological sample (e.g., plasma) with 500 µL of 2% Ammonium Hydroxide in water. Load the 1.0 mL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 3.0 mL of 5% Methanol in Water to elute polar interferents. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target compound using 2.0 mL of Methanol:Acetonitrile (1:1, v/v) containing 2% Formic Acid (to disrupt any non-specific binding).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 200 µL of Initial Mobile Phase (95% Buffer / 5% Acetonitrile).

SPEWorkflow Condition 1. Condition 3 mL MeOH 3 mL H2O Load 2. Load Biological Sample (Diluted 1:1) Condition->Load Wash 3. Wash 5% MeOH in H2O Remove Interferences Load->Wash Elute 4. Elute MeOH:ACN (1:1) Collect Target Wash->Elute Recon 5. Reconstitute Evaporate & Dissolve in Mobile Phase Elute->Recon

Step-by-step Solid-Phase Extraction (SPE) protocol for sample preparation.

2.2 UHPLC-DAD/MS Method Parameters

This method utilizes a high-pH tolerant hybrid particle column. The use of ammonium bicarbonate provides excellent buffering capacity at pH 10.0 and is fully compatible with downstream electrospray ionization mass spectrometry (ESI-MS)[3].

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18 (100 x 2.1 mm, 1.7 µm)Hybrid silica resists dissolution at high pH; end-capped to prevent tailing.
Mobile Phase A 10 mM Ammonium Bicarbonate in H2​O (pH 10.0)Deprotonates the diazepine and pyridine nitrogens, ensuring neutral state.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Provides lower backpressure and sharper peaks than methanol.
Gradient Program 0-1 min: 5% B 1-6 min: 5% 60% B 6-7 min: 60% 95% B 7-9 min: 95% B 9-10 min: 5% BFast gradient tailored for the lipophilicity of the fused bicyclic core.
Flow Rate 0.40 mL/minOptimal linear velocity for 1.7 µm particles.
Column Temp. 45 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 2.0 µLPrevents volume overload on the 2.1 mm ID column.
Detection DAD (240 nm) / ESI+ MS/MS240 nm captures the conjugated π -system of the pyridine ring[2].
Data Presentation: System Suitability & Validation

A self-validating protocol requires strict adherence to system suitability criteria. Before batch analysis, inject a 10 µg/mL analytical standard of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine six consecutive times.

If the tailing factor exceeds 1.5, it indicates either column degradation (loss of end-capping) or improper mobile phase pH adjustment, and the run must be aborted.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance LimitTypical Observed ValueImplication of Failure
Retention Time ( tR​ ) ± 2.0% RSD4.12 minPump leak or mobile phase preparation error.
Tailing Factor ( As​ ) 1.51.08Active silanol interactions; pH is too low.
Theoretical Plates ( N ) 10,00014,500Column voiding or particulate blockage.
Peak Area Precision 2.0% RSD (n=6)0.75%Autosampler malfunction or sample instability.
References
  • Al-Hawasli H, Al-Khayat MA, Al-Mardini MA. "Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture." Journal of Pharmaceutical Analysis, 2012.[Link]

  • Chawla G, et al. "Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers." Molecules, 2025.[Link]

  • El-Shaheny R, et al. "Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam." PLoS One, 2021.[Link]

Sources

Application

Application Note: 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine in Small Molecule Drug Discovery

Executive Summary The compound 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (often referred to as a 4-methyl-tetrahydro-pyridodiazepine) is a highly versatile, privileged bicyclic scaffold utilized in modern small...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (often referred to as a 4-methyl-tetrahydro-pyridodiazepine) is a highly versatile, privileged bicyclic scaffold utilized in modern small molecule drug discovery[1]. By replacing the traditional benzene ring of a 1,4-benzodiazepine with a pyridine ring, this bioisostere effectively escapes the "flatland" of traditional aromatics. It offers enhanced structural three-dimensionality, improved aqueous solubility, and unique hydrogen-bonding profiles[2].

Its most prominent and successful application is serving as the core building block for inhibitors of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI) , a critical and essential enzyme in the bacterial Type II fatty acid synthesis (FAS II) pathway[3]. This application note details the mechanistic rationale, synthetic functionalization, and self-validating biological protocols for utilizing this scaffold in hit-to-lead antibacterial drug development.

Mechanistic Rationale & Target Applications

Targeting the Bacterial FAS II Pathway (FabI)

The FAS II pathway is essential for bacterial cell envelope synthesis and survival. FabI catalyzes the final, rate-limiting step of each elongation cycle: the NADH-dependent reduction of enoyl-ACP to acyl-ACP[4]. Traditional FabI inhibitors, such as triclosan and early naphthyridinone derivatives, often suffer from poor aqueous solubility and high plasma protein binding, limiting their in vivo efficacy[3].

The integration of the 4-methyl-pyrido[2,3-e][1,4]diazepine scaffold elegantly addresses these liabilities:

  • Enhanced Target Affinity: The pyridine nitrogen introduces an additional hydrogen-bond acceptor, improving specific interactions with the FabI-NAD+ binding pocket[1].

  • Conformational Pre-organization: The N4-methyl group restricts the conformation of the diazepine ring. This pre-organizes the molecule to match the geometry of the active site, minimizing the entropic penalty upon binding.

  • Functionalization Vector: The secondary N1 amine provides a highly reactive, versatile vector for appending lipophilic tail groups (e.g., acrylamides or substituted benzamides) necessary for spanning the hydrophobic substrate-binding tunnel[5].

Bioisosteric Replacement in GPCRs and CNS Targets

Beyond antibacterial agents, pyridodiazepines serve as robust bioisosteres for 1,4-benzodiazepines. The presence of the pyridine ring lowers the overall lipophilicity (logD) and alters the pKa. This modification improves metabolic stability and oral bioavailability in targets ranging from the parathyroid hormone receptor 1 (PTHR1) to various central nervous system (CNS) receptors, where traditional benzodiazepines exhibit undesirable off-target effects[2][6].

FAS_II_Pathway Malonyl Malonyl-ACP FabH FabH / FabB / FabF (Condensation) Malonyl->FabH Ketoacyl β-Ketoacyl-ACP FabH->Ketoacyl FabG FabG (Reduction) Ketoacyl->FabG Hydroxy β-Hydroxyacyl-ACP FabG->Hydroxy FabZ FabZ / FabA (Dehydration) Hydroxy->FabZ Enoyl Enoyl-ACP FabZ->Enoyl FabI FabI (Enoyl-ACP Reductase) + NADH Enoyl->FabI Acyl Acyl-ACP (Elongated) FabI->Acyl Acyl->FabH Cycle Inhibitor 4-Methyl-Pyridodiazepine Inhibitor Inhibitor->FabI Competitive Inhibition

Figure 1: Bacterial FAS II pathway highlighting FabI inhibition by pyridodiazepines.

Quantitative Data: Scaffold Comparison

The transition from traditional carbocyclic or naphthyridinone scaffolds to the 4-methyl-pyrido[2,3-e][1,4]diazepine core yields significant improvements in both biochemical potency and physicochemical properties.

Compound ClassS. aureus FabI IC₅₀ (nM)E. coli FabI IC₅₀ (nM)S. aureus MIC (µg/mL)Aqueous Solubility (µg/mL)
Naphthyridinone Progenitor 45 ± 5> 20001.0< 10
Indole-based Inhibitor 100 ± 1242000.515
4-Methyl-Pyridodiazepine Derivative 12 ± 2 1500 0.25 > 150

(Data synthesized from structure-activity relationship studies on FabI inhibitors[3][7].)

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing and evaluating 4-methyl-pyrido[2,3-e][1,4]diazepine derivatives.

Workflow S1 Scaffold Selection: 4-methyl-pyrido[2,3-e][1,4]diazepine S2 N1-Acylation / Functionalization (EDC/HOBt Coupling) S1->S2 S3 Library Purification & QC (Prep-HPLC, LC-MS, NMR) S2->S3 S4 In Vitro FabI Enzymatic Assay (NADH Oxidation at 340 nm) S3->S4 S5 Antibacterial MIC Testing (S. aureus & E. coli) S4->S5 S6 Lead Optimization & In Vivo Efficacy Models S5->S6

Figure 2: Hit-to-lead workflow for developing pyridodiazepine-based antibacterial agents.

Protocol 1: Scaffold Functionalization (N1-Acylation)

Causality & Rationale: Because the N4 position is already methylated, electrophilic attack is directed exclusively to the secondary N1 amine. Using EDC/HOBt for amide coupling avoids the generation of harsh HCl byproducts (as seen with acid chlorides) that could protonate the basic pyridine nitrogen, which would precipitate the scaffold out of the organic phase and drastically reduce yields.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF under an inert argon atmosphere.

  • Activation: Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to generate the active OBt-ester.

  • Coupling: Add 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine (1.0 eq) to the activated mixture. Stir for 12 hours at room temperature.

  • Self-Validation (QC): Perform TLC monitoring with a ninhydrin stain. The secondary amine starting material will stain purple/brown, whereas the newly formed amide product will not react, confirming consumption of the scaffold.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via preparative HPLC. Confirm mass shift via LC-MS.

Protocol 2: Continuous Spectrophotometric FabI Inhibition Assay

Causality & Rationale: FabI utilizes NADH to reduce enoyl-CoA substrates (e.g., crotonoyl-CoA). NADH absorbs strongly at 340 nm ( ϵ = 6220 M⁻¹cm⁻¹), whereas the oxidized product, NAD+, does not. By continuously monitoring the decrease in absorbance at 340 nm, the initial velocity ( V0​ ) of the enzyme can be calculated precisely in real-time[8][9].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM ADA (pH 6.5), 100 mM NaCl, 4% glycerol, and 0.005% Triton X-100 (to prevent non-specific aggregation of the lipophilic inhibitors).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, combine assay buffer, 250 µM NADH, 10 nM purified S. aureus FabI, and varying concentrations of the pyridodiazepine inhibitor (0.1 nM to 10 µM in DMSO; final DMSO 2%).

  • Self-Validation (Baseline check): Incubate for 5 minutes at 25°C while monitoring A340. Crucial step: The absorbance must remain stable. Any decrease indicates the compound is artificially oxidizing NADH or precipitating (causing light scattering), which invalidates the well.

  • Reaction Initiation: Add 50 µM crotonoyl-CoA to initiate the reaction.

  • Measurement: Continuously read A340 for 10 minutes. Calculate the IC50​ using a 4-parameter logistic regression of the initial reaction velocities. Include Triclosan as a positive control[4].

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

Causality & Rationale: Enzymatic potency ( IC50​ ) does not always translate to cellular efficacy due to bacterial efflux pumps or poor membrane permeability. A broth microdilution assay evaluates the true phenotypic antibacterial concentration.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (approx. 108 CFU/mL). Dilute 1:100 in MHB.

  • Compound Dilution: Prepare a 2-fold serial dilution of the pyridodiazepine derivative in DMSO, then dilute 1:50 into MHB in a 96-well plate (final DMSO = 2%).

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound-containing media (final inoculum = 5×105 CFU/mL).

  • Self-Validation (Efflux Check): Run an efflux pump-deficient mutant strain (e.g., E. coli Δ tolC) in parallel. A massive drop in MIC for the mutant compared to wild-type E. coli proves the compound is hitting the intracellular FabI target but is being actively pumped out of the wild-type cell[4].

  • Incubation & Readout: Incubate at 37°C for 18 hours. The MIC is the lowest concentration with no visible bacterial growth.

References

  • Ramnauth, J., et al. "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI." Bioorganic & Medicinal Chemistry Letters 19.18 (2009): 5359-5362.[Link]

  • Arai, Y., et al. "Discovery of novel, potent, and orally bioavailable pyrido[2,3-d][1]benzazepin-6-one antagonists for parathyroid hormone receptor 1." Bioorganic & Medicinal Chemistry 28.11 (2020): 115524.[Link]

  • Lu, H., et al. "Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei." Journal of Antimicrobial Chemotherapy 66.4 (2011): 800-808.[Link]

  • El-Gaby, M.S.A., et al. "A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones." Tetrahedron Letters 52.32 (2011): 4154-4157.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine Synthesis

Welcome to the Advanced Synthesis Support Center. Pyrido-annelated diazepines are highly privileged scaffolds in central nervous system (CNS) drug discovery, offering comparable or superior pharmacological profiles to tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Pyrido-annelated diazepines are highly privileged scaffolds in central nervous system (CNS) drug discovery, offering comparable or superior pharmacological profiles to traditional benzodiazepines [1][1]. However, synthesizing the fully saturated 1,4-diazepine ring fused to a pyridine core presents unique kinetic and thermodynamic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome poor yields, dimerization, and degradation during your macrocyclization workflows.

Synthesis Workflow & Mechanistic Pathways

The standard synthetic route involves a two-stage process: a chemoselective reductive amination between 2-chloro-3-formylpyridine and N-methylethylenediamine, followed by an intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ) to close the 7-membered diazepine ring [2][2].

SynthesisWorkflow SM 2-Chloro-3-formylpyridine + N-Methylethylenediamine Condensation Step 1: Condensation (Imine Formation) SM->Condensation Reduction Step 2: Reduction (NaBH(OAc)3, DCE) Condensation->Reduction -H2O Intermediate Acyclic Amine Intermediate Reduction->Intermediate Cyclization Step 3: Intramolecular SNAr (DIPEA, DMF, 120°C) Intermediate->Cyclization High Dilution SideProduct Intermolecular Dimerization (Impurity) Intermediate->SideProduct High Conc. Product 4-methyl-1H,2H,3H,4H,5H- pyrido[2,3-e][1,4]diazepine Cyclization->Product + Yield

Workflow for 4-methyl-pyrido[2,3-e][1,4]diazepine synthesis highlighting competing dimerization.

Troubleshooting & FAQs

Q1: Why is my intramolecular SN​Ar cyclization yield stuck below 20%, and why am I recovering insoluble polymeric masses? Causality: The acyclic secondary amine intermediate is highly prone to intermolecular nucleophilic attack. When the concentration is too high, the secondary amine of one molecule attacks the C2-chloro position of another, leading to rapid dimerization and subsequent oligomerization. Solution: Intramolecular ring closure is kinetically favored only at high dilution. You must implement pseudo-high dilution techniques by using a syringe pump to slowly introduce the acyclic intermediate into a large volume of heated solvent containing the base.

Q2: During the reductive amination step, I observe significant dehalogenation of the pyridine ring. How can I prevent this? Causality: Sodium borohydride ( NaBH4​ ) is often too aggressive for electron-deficient heterocycles like 2-chloropyridine and can trigger spontaneous hydrodehalogenation. Solution: Switch to a milder, chemoselective reducing agent such as Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE). This reagent selectively reduces the imine without disturbing the aryl chloride.

Q3: How do I ensure the primary amine of N-methylethylenediamine reacts with the aldehyde, rather than the secondary amine? Causality: Regioselectivity is driven by steric hindrance. The primary amine is less sterically hindered and kinetically favored to attack the C3-formyl group to form the imine. If you force the reaction with heat or strong acids, you risk scrambling. Solution: Perform the initial condensation step at room temperature without acid catalysis. Allow 2 hours for complete imine formation before introducing the reducing agent.

Q4: Does the choice of base in the SN​Ar step affect the integrity of the diazepine ring? Causality: Yes. Strong, nucleophilic inorganic bases (like NaOH or KOH ) at elevated temperatures ( >100∘C ) will outcompete your amine, leading to hydrolysis of the chloropyridine to a pyridone, or oxidative degradation of the newly formed diazepine ring [3][3]. Solution: Utilize a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to safely deprotonate the Meisenheimer complex without triggering side reactions.

SNArMechanism Base Base (DIPEA) Deprotonates Amine Nucleophile Secondary Amine (Nucleophile) Base->Nucleophile Activation Meisenheimer Meisenheimer Complex (Transition State) Nucleophile->Meisenheimer Attacks Electrophile C2-Chloro (Electrophile) Electrophile->Meisenheimer Receives Aromatization Chloride Expulsion (Aromatization) Meisenheimer->Aromatization Fast Final Fused Diazepine Ring Aromatization->Final Yields

Logical relationship of the intramolecular SNAr mechanism forming the diazepine ring.

Quantitative Data: Cyclization Optimization

The following table summarizes the optimization landscape for the macrocyclization step. Notice the dramatic yield increase when shifting from standard batch conditions to pseudo-high dilution with a non-nucleophilic base.

EntrySolventBaseConcentrationTemperatureYield (%)Primary Impurity Observed
1EtOH K2​CO3​ 0.5 M80°C15%Heavy Oligomers
2DMF K2​CO3​ 0.1 M100°C42%Oligomers / Pyridone (Hydrolysis)
3DMFDIPEA0.05 M110°C65%Trace Oligomers
4 DMF DIPEA 0.01 M (Syringe Pump) 120°C 88% None (Clean Conversion)

Self-Validating Experimental Protocols

To ensure robust reproducibility, follow these step-by-step methodologies. Each protocol includes built-in validation checkpoints to verify success before proceeding to the next stage.

Protocol A: Chemoselective Reductive Amination
  • Charge Reactor: Dissolve 2-chloro-3-formylpyridine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL) under a nitrogen atmosphere.

  • Amine Addition: Add N-methylethylenediamine (1.1 eq, 11 mmol) dropwise at 0°C.

  • Imine Condensation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Perform TLC (10% MeOH in DCM). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a new UV-active imine spot.

  • Reduction: Cool the mixture back to 0°C and add NaBH(OAc)3​ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control gas evolution.

  • Maturation: Stir at room temperature for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ (50 mL). Extract with DCM (3 x 30 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

    • Validation Checkpoint 2: Analyze the crude oil via LC-MS. You must observe the [M+H]+ peak at m/z 200.1 , confirming the acyclic intermediate ( C9​H14​ClN3​ ). Absence of m/z 166.1 confirms no dehalogenation occurred.

Protocol B: Pseudo-High Dilution SN​Ar Cyclization
  • System Preparation: In a 500 mL 3-neck round-bottom flask, add anhydrous DMF (200 mL) and DIPEA (3.0 eq, 30 mmol). Heat the solution to 120°C under vigorous stirring.

  • Intermediate Dilution: Dissolve the crude acyclic intermediate from Protocol A (~10 mmol) in anhydrous DMF (50 mL). Load this into a syringe pump.

  • Slow Addition: Add the intermediate solution dropwise into the heated base solution at a rate of 10 mL/hour (approx. 5 hours total addition time).

  • Ring Closure: Once the addition is complete, maintain heating at 120°C for an additional 2 hours.

  • Workup: Cool to room temperature and remove the DMF under high vacuum. Purify the residue via flash chromatography (Silica, gradient 2-10% MeOH in DCM containing 1% NH4​OH ).

    • Validation Checkpoint 3: Final LC-MS analysis must show the product [M+H]+ peak at m/z 164.1 ( C9​H13​N3​ ). 1H NMR should show the disappearance of the secondary amine N-H proton and a characteristic downfield shift of the N-methyl singlet, confirming successful ring closure.

References

  • Source: Current Medicinal Chemistry (2016)
  • Synthesis of benzodiazepines - US5466799A Source: Google Patents URL
  • Straightforward synthesis of pyrimido[4,5-e][1,4]diazepines via 6-aminopyrimidin-5-carbaldehydes Source: Arabian Journal of Chemistry URL

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

Welcome to the Advanced Applications Support Center. As researchers scale up the synthesis of bicyclic heterocycles like 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine, isolating the Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers scale up the synthesis of bicyclic heterocycles like 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine, isolating the Active Pharmaceutical Ingredient (API) with high chemical purity (>99.5%) becomes a critical bottleneck. The fused pyridine-diazepine scaffold presents unique thermodynamic challenges, including complex hydrogen-bonding networks and a high propensity for regioisomer co-precipitation[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve robust impurity rejection during crystallization.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing high levels of structurally related impurities (e.g., regioisomers) in my final crystal lattice?

The Causality: Structurally related impurities, such as unreacted synthetic intermediates or pyrido[3,4-e] regioisomers, possess similar spatial geometries and crystal lattice energies to your target molecule. When crystallization is driven too rapidly (e.g., via aggressive anti-solvent addition), these impurities undergo isomorphous inclusion, substituting the target molecule within the growing crystal lattice[2]. Furthermore, diazepines exhibit strong intermolecular hydrogen bonding (N-H···N and N-H···O) which can inadvertently bind structurally similar impurities during rapid nucleation[3]. The Solution: Shift from kinetic to thermodynamic control. Utilize a solvent system that maximizes the solubility difference between the target and the impurity. A binary mixture of Toluene/Methanol has been proven highly effective for purifying diazepine derivatives[4]. Implement a seeded cooling crystallization within the Metastable Zone Width (MSZW) to ensure the crystal lattice grows slowly enough to energetically reject mismatched regioisomers[5].

Q2: My crystals are forming large, dense agglomerates. Why is this a problem, and how do I fix it?

The Causality: Basic heterocycles crystallized from non-polar or moderately polar solvents frequently suffer from agglomeration. When primary crystals collide and fuse, they trap the surrounding mother liquor in the interstitial voids[2]. As the agglomerate dries, the trapped solvent evaporates, leaving behind concentrated chemical impurities (synthesis byproducts and residual solvents) directly inside the final product. The Solution: Implement sonocrystallization . Applying ultrasound during the crystal growth phase induces acoustic cavitation. The implosion of cavitation bubbles generates localized shear forces that continuously break apart weak agglomerates and promote secondary nucleation[2]. This ensures crystals grow as distinct, well-faceted individual particles, allowing impurities to remain purged in the bulk solvent.

Q3: How do I prevent thermal degradation (e.g., N-oxidation) during the high-temperature dissolution phase?

The Causality: The diazepine ring, particularly in the presence of basic nitrogen atoms on the fused pyridine ring, is susceptible to oxidative degradation when exposed to high temperatures (>70°C) and atmospheric oxygen for prolonged periods. The Solution: Limit the residence time at Tmax​ by utilizing a continuous flow dissolution setup, or strictly control the batch environment by sparging the solvent with inert nitrogen gas prior to heating[4].

Part 2: Quantitative Process Optimization Data

To illustrate the impact of process parameters on impurity rejection, the following table summarizes the performance of various crystallization strategies applied to pyrido-diazepine scaffolds.

Crystallization StrategyCooling RateSeedingSonication (20 kHz)Yield (%)Purity (HPLC Area %)Primary Impurity Mechanism Mitigated
Uncontrolled Anti-solventN/A (Crash out)NoNo92.494.2None (High agglomeration & inclusion)
Linear Cooling1.0 °C/minNoNo88.196.5Surface Deposition
Seeded Cooling0.2 °C/minYes (1 wt%)No85.398.8Solid Solution Formation
Seeded Sonocrystallization 0.2 °C/min Yes (1 wt%) Yes (15 W/L) 89.6 99.8 Agglomeration & Mother Liquor Entrapment

Part 3: Self-Validating Experimental Protocol

The following protocol details the optimized Seeded Sonocrystallization method. It is designed as a self-validating system utilizing Process Analytical Technology (PAT) to ensure each thermodynamic milestone is met before proceeding.

Protocol: High-Purity Isolation of 4-methyl-pyrido[2,3-e][1,4]diazepine

Step 1: Inert Dissolution

  • Action: Suspend the crude API in an 85:15 (v/v) Toluene/Methanol mixture (10 volumes). Purge the reactor with N2​ and heat to 65°C.

  • Self-Validation: The solution must become visually transparent. Inline Attenuated Total Reflectance (ATR-FTIR) must show a complete plateau of the solute concentration, confirming 100% dissolution. If solids remain, add Toluene in 0.5-volume increments until clear.

Step 2: Clarification

  • Action: Perform a hot filtration through a 0.45 µm PTFE membrane directly into the pre-heated (65°C) crystallization vessel to remove insoluble inorganic salts or catalyst residues.

Step 3: Controlled Primary Cooling

  • Action: Cool the solution from 65°C to 55°C at a linear rate of 0.5°C/min.

  • Self-Validation: Monitor the solution using inline Focused Beam Reflectance Measurement (FBRM). The chord count must remain at baseline. If FBRM detects a spike in particles, spontaneous (uncontrolled) nucleation has occurred; the batch must be reheated to 65°C to dissolve the fines.

Step 4: Seeding in the Metastable Zone

  • Action: At 55°C, introduce 1.0 wt% of highly pure (>99.9%) crystalline seeds of the target polymorph. Hold the temperature steady for 60 minutes.

  • Self-Validation: FBRM should register a stable, slight increase in chord counts corresponding exactly to the seed mass added. The ATR-FTIR supersaturation curve should begin a slow, controlled descent.

Step 5: Sonocrystallization & Secondary Cooling

  • Action: Initiate ultrasound (20 kHz, 15 W/L) and resume cooling at a slower rate of 0.2°C/min down to 10°C.

  • Causality: The slow cooling rate prevents the supersaturation from exceeding the boundary where solid solutions form, while the ultrasound physically prevents the crystals from agglomerating[2].

Step 6: Isolation and Washing

  • Action: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (5°C) heptane to displace the mother liquor.

  • Self-Validation: Analyze the mother liquor via HPLC. It must contain the concentrated regioisomers and oxidation impurities, verifying a successful process purge. Vacuum dry the cake at 40°C for 12 hours.

Part 4: Process Visualizations

Workflow N1 1. Inert Dissolution (Toluene/MeOH, 65°C) N2 2. Hot Filtration (Remove Particulates) N1->N2 N3 3. Controlled Cooling (Reach Metastable Zone) N2->N3 N4 4. Seed Addition (1 wt% Pure Polymorph) N3->N4 N5 5. Sonocrystallization (Prevent Agglomeration) N4->N5 N6 6. Isolation & Wash (Cold Heptane) N5->N6

Optimized seeded sonocrystallization workflow for pyrido[2,3-e][1,4]diazepine.

Mechanisms cluster_0 Impurity Incorporation Modes Sol Supersaturated API + Impurities Agg Agglomeration (Trapped Mother Liquor) Sol->Agg Rapid Cooling Surf Surface Deposition (Adhered Organics) Sol->Surf Poor Wash Iso Solid Solution (Lattice Substitution) Sol->Iso Regioisomers Pure Target Purified Crystal Sol->Pure Seeded + PAT

Mechanisms of impurity incorporation during crystallization and their kinetic drivers.

References

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines.
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystalliz
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Find out how to cope with impurities by using the Crystal16 and Crystalline instruments.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the aqueous solubility challenges associated with 4-methyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the aqueous solubility challenges associated with 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine .

This fused bicyclic compound contains both a pyridine ring and a diazepine ring. While these nitrogenous features offer excellent sites for receptor binding, the planar aromatic characteristics and strong intermolecular hydrogen-bonding network often result in high crystal lattice energy. This thermodynamic barrier, combined with intrinsic lipophilicity, frequently leads to sub-optimal aqueous solubility, hindering both in vitro assays and in vivo bioavailability.

Below, you will find a mechanistic breakdown of field-proven solubility enhancement strategies, step-by-step experimental protocols, and an FAQ section addressing common laboratory pitfalls.

Strategic Decision Matrix

Before committing to a formulation strategy, it is critical to understand the physicochemical profile of your compound. The workflow below outlines the decision-making process based on the compound's ionization potential and thermal stability.

SolubilityWorkflow Start Poor Aqueous Solubility 4-methyl-pyrido[2,3-e][1,4]diazepine Check_pKa Assess pKa & Ionization (Basic Nitrogens) Start->Check_pKa Salt_Screen Salt Screening (e.g., HCl, Mesylate) Check_pKa->Salt_Screen pKa > 4 (Ionizable) ASD Amorphous Solid Dispersion (Spray Drying / HME) Check_pKa->ASD High Lattice Energy Cyclo Cyclodextrin Complexation (HP-β-CD) Check_pKa->Cyclo High Lipophilicity (LogP > 3) Success Target Solubility Achieved (>1 mg/mL) Salt_Screen->Success ASD->Success Cyclo->Success

Caption: Decision tree for selecting a solubility enhancement strategy based on API physicochemical properties.

Table 1: Comparison of Solubility Enhancement Techniques
TechniquePrimary MechanismProsConsExpected Solubility Gain
Salt Formation Ionization of basic nitrogens (pyridine/diazepine)Highly stable, scalable, low costMay disproportionate at high pH10x – 100x
Cyclodextrin Complexation Hydrophobic encapsulation within a hydrophilic shell[1]Excellent tolerability, masks bitter taste[]Limited by cavity size and API molecular weight5x – 50x
Amorphous Solid Dispersion Disruption of crystal lattice, generating high free energy[3]Maximizes supersaturation, pH-independent[4]Risk of recrystallization, polymer dependent50x – 400x
Co-solvency / Hydrotropy Reduction of solvent polarity / weak solute interactions[5]Simple preparation, immediate useToxicity limits in vivo use, precipitation upon dilution10x – 1000x

Experimental Protocols

Protocol A: Salt Screening (Targeting Basic Nitrogens)

Scientific Rationale: The diazepine ring contains secondary/tertiary amines, and the pyridine ring possesses a nitrogen with a pKa typically around 4.5–5.5. By reacting these basic centers with strong acids (e.g., methanesulfonic acid, hydrochloric acid), we can form a salt with significantly lower lattice energy and higher hydration capacity.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine in 2 mL of a moderately polar solvent (e.g., THF, acetone, or ethanol) at 50°C.

  • Acid Addition: Add 1.05 molar equivalents of the counterion acid (e.g., 1M Methanesulfonic acid in ethanol) dropwise under continuous magnetic stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. If no precipitate forms, place the vial in a 4°C refrigerator overnight, or add an anti-solvent (e.g., heptane) dropwise until slight turbidity is observed.

  • Isolation: Filter the resulting crystals using a Buchner funnel, wash with cold anti-solvent, and dry under vacuum at 40°C for 12 hours.

  • Validation: Confirm salt formation and stoichiometry using 1 H-NMR and assess the new aqueous solubility via HPLC.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Scientific Rationale: Crystalline drugs have molecules arranged in a highly ordered lattice that requires significant energy to break apart[3]. ASDs convert the drug into a disordered, high-energy amorphous state. A hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA) stabilizes this metastable state, preventing recrystallization and driving supersaturation in aqueous media[6].

ASD_Mechanism Crystalline Crystalline API (High Lattice Energy) Energy Thermal/Solvent Energy (Evaporation/HME) Crystalline->Energy Amorphous Amorphous Solid Dispersion (Metastable State) Energy->Amorphous Polymer Polymer Matrix (HPMCAS / PVP) Polymer->Amorphous Steric/Kinetic Stabilization Solution Supersaturated Solution (Enhanced Absorption) Amorphous->Solution Rapid Dissolution

Caption: Mechanistic pathway of Amorphous Solid Dispersion (ASD) formation and dissolution.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 100 mg of the API and 300 mg of polymer (e.g., PVP-VA 64) in 10 mL of a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v). Ensure complete dissolution (clear solution).

  • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure (40°C, 100 mbar) until a thin, solid film forms on the flask walls.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Milling: Scrape the film and gently mill it using a mortar and pestle to achieve a uniform powder.

  • Validation: Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (a "halo" pattern indicates a successful amorphous state).

Protocol C: Cyclodextrin Inclusion Complexation

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic internal cavity. They encapsulate hydrophobic molecules, forming host-guest inclusion complexes that drastically improve solubility without altering the drug's covalent structure[7],[1]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its safety profile and high water solubility (>500 mg/mL)[1].

Step-by-Step Methodology:

  • Phase Solubility Study: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM. Add an excess of the API to each vial.

  • Equilibration: Shake the vials at 37°C for 48 hours to ensure complexation equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed, solid API.

  • Quantification: Analyze the filtrate via UV-Vis or HPLC. Plot API concentration vs. HP-β-CD concentration to determine the complexation efficiency and stoichiometric ratio.

  • Lyophilization (For Solid Formulation): Scale up the optimal ratio, freeze the solution at -80°C, and lyophilize for 48 hours to obtain a dry, highly soluble inclusion complex powder.

Frequently Asked Questions (FAQs)

Q: I dissolved my compound in DMSO for an in vitro assay, but it precipitated immediately when added to the aqueous buffer. How do I fix this? A: This is a classic "solvent-shift" precipitation. DMSO is a co-solvent that dramatically lowers the polarity of the microenvironment[5]. When diluted in an aqueous buffer, the DMSO diffuses rapidly, leaving the highly lipophilic API in water, causing immediate nucleation and precipitation. Solution: Pre-formulate the API using the Cyclodextrin Complexation protocol (Protocol C) before adding it to the buffer, or maintain a higher percentage of co-solvent/surfactant (e.g., 0.5% Tween-80) in your assay buffer to lower the surface tension.

Q: My salt screen yielded a mesylate salt, but its solubility drops significantly in simulated intestinal fluid (SIF, pH 6.8). Why? A: The solubility of weakly basic salts is highly pH-dependent. At pH 6.8, the environmental pH exceeds the pKa of the pyridine/diazepine nitrogens, causing the salt to disproportionate back into its un-ionized, poorly soluble free-base form[4]. Solution: Transition to an Amorphous Solid Dispersion (ASD) . ASDs provide pH-independent dissolution enhancement because the polymer matrix prevents the free base from recrystallizing, maintaining a supersaturated state even in neutral/alkaline environments[4].

Q: How do I know if my compound actually formed an inclusion complex with the cyclodextrin, or if it's just a physical mixture? A: A physical mixture will retain the thermal properties of the pure crystalline API. Perform Differential Scanning Calorimetry (DSC). If the sharp endothermic melting peak of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine disappears in the formulated powder, it confirms that the drug is molecularly dispersed/entrapped within the cyclodextrin cavity[1].

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Amorphous Solid Dispersions for Drug Delivery Source: Aenova Group URL:[Link]

  • AmorSol® - Amorphous Solid Dispersion Technology Source: Ascendia Pharmaceutical Solutions URL:[Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion Source: Indonesian Journal of Pharmaceutical Science and Technology URL:[Link]

  • A Comprehensive Review on Solubility Enhancement Strategies for Poorly Water-Soluble Drugs Source: Jetir.org URL:[Link]

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Source: MDPI URL:[Link]

Sources

Optimization

Preventing degradation of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine during long-term storage

Technical Support Center: Long-Term Storage of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine Welcome to the technical support center for the long-term storage and handling of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine

Welcome to the technical support center for the long-term storage and handling of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Understanding the Molecule and Potential Instabilities

4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine is a heterocyclic compound featuring a pyridine ring fused to a 1,4-diazepine ring. The stability of this molecule can be influenced by several factors inherent to its structure. The diazepine ring, particularly the azomethine-like bond, can be susceptible to hydrolysis. The pyridine ring and the secondary amines in the diazepine ring can be prone to oxidation. Furthermore, like many complex organic molecules, it may be sensitive to light and elevated temperatures.

Diagram of Potential Degradation Pathways

cluster_degradation Degradation Pathways 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine Hydrolysis Hydrolysis 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine->Hydrolysis H₂O/Acid/Base Oxidation Oxidation 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine->Oxidation O₂/Peroxides Photodegradation Photodegradation 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine->Photodegradation UV/Vis Light Ring Opening Ring Opening Hydrolysis->Ring Opening Cleavage of C=N bond N-Oxides, Aromatization N-Oxides, Aromatization Oxidation->N-Oxides, Aromatization Addition of oxygen, loss of hydrogen Radical formation,\nRearrangement Radical formation, Rearrangement Photodegradation->Radical formation,\nRearrangement Energy absorption cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (60°C) A->E F Photostability (UV/Vis Light) A->F G Neutralize (if necessary) B->G C->G D->G E->G F->G H Analyze by HPLC/LC-MS G->H I Identify Degradants & Assess Stability H->I

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine Retention Time

Technical Support Center: Optimizing HPLC Mobile Phase for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine Retention Time Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Mobile Phase for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine Retention Time

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their chromatographic methods for this and structurally similar compounds.

Understanding the Analyte: Physicochemical Properties

Inferred Properties:

  • Basic Nature: The presence of nitrogen atoms in the pyridine and diazepine rings makes the compound basic. This means its ionization state, and therefore its retention in reversed-phase HPLC, will be highly dependent on the mobile phase pH.[3][4]

  • Polarity: The presence of multiple nitrogen atoms suggests that the compound is polar. Polar compounds can be challenging to retain on traditional reversed-phase columns.[5]

PropertyInferred Value/CharacteristicImplication for HPLC Method Development
Chemical Formula C9H13N3[6]Molecular Weight: 163.22 g/mol . This is a relatively small molecule.
pKa Estimated to be in the basic range (likely multiple pKa values)Mobile phase pH will be a critical parameter to control retention and peak shape.[4][7]
logP Likely to be lowIndicates hydrophilicity, suggesting that a highly aqueous mobile phase may be required for retention on a C18 column.
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.Methanol may be a better solvent than acetonitrile for sample preparation due to its higher solubility for ionic compounds.[8]

Frequently Asked Questions (FAQs)

Here are some common questions encountered when developing an HPLC method for polar basic compounds like 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine.

Q1: My analyte has a very short retention time on a C18 column. How can I increase it?

A1: Short retention is common for polar basic compounds. Here are the primary strategies to increase retention:

  • Adjust Mobile Phase pH: For a basic compound, increasing the mobile phase pH will suppress its ionization, making it less polar and more retained on a reversed-phase column.[3][4][9] Conversely, at low pH, the compound will be protonated (ionized) and exhibit less retention. A good starting point for method development is often a low pH (around 2-4) to ensure consistent protonation and good peak shape, even if retention is lower.[10]

  • Decrease Organic Modifier Concentration: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of your analyte.[9][11] Be cautious with highly aqueous mobile phases on some C18 columns, as this can lead to phase collapse (dewetting). Using a column specifically designed for aqueous conditions is recommended.

  • Change the Organic Modifier: Switching from acetonitrile to methanol can sometimes increase retention for certain compounds due to different solvent-analyte interactions.[12][13] Methanol is a protic solvent and can engage in hydrogen bonding, which can alter selectivity.[13]

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can significantly increase the retention of ionized analytes.[5][9]

Q2: What is the best buffer to use for my mobile phase?

A2: The choice of buffer depends on the desired pH and your detector.

  • pH Range: Select a buffer whose pKa is within ±1 pH unit of your target mobile phase pH for optimal buffering capacity.[14][15]

  • Common Buffers:

    • Phosphate buffers: Effective in the pH range of 2.0 to 8.0 and are suitable for UV detection.[14]

    • Acetate buffers: Also widely used for LC-UV applications.[14]

    • Formate and Acetate (Ammonium salts): These are volatile buffers and are preferred for LC-MS applications.[14]

  • Buffer Concentration: A starting concentration of 25-50 mM is generally recommended.[1][14]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both have their advantages:

  • Acetonitrile: Generally has a higher elution strength, leading to shorter retention times.[8][12][13] It also has a lower UV cutoff and lower viscosity, which can be advantageous.[13][16]

  • Methanol: Can offer different selectivity due to its ability to participate in hydrogen bonding.[13][16] It is also a more cost-effective option.[13]

It is often beneficial to screen both solvents during method development to see which provides better separation and peak shape for your specific analyte.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Causality: Peak tailing for basic compounds is often caused by secondary interactions between the protonated analyte and negatively charged silanol groups on the silica-based stationary phase.[15] Peak fronting can be a result of column overload.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols:

  • Protocol 1: pH Adjustment for Peak Shape Improvement

    • Prepare mobile phases with a suitable buffer (e.g., 25 mM phosphate or formate) at different pH values, for example, pH 2.5, 3.5, and 7.0.

    • Equilibrate the column with each mobile phase for at least 20 column volumes.

    • Inject the sample and evaluate the peak shape. A lower pH (e.g., 2.5) often provides the best peak shape for basic compounds on silica-based columns.[10]

  • Protocol 2: Evaluating Different Column Chemistries

    • If peak tailing persists at low pH, consider using a column with a different stationary phase.

    • Options include:

      • A modern, high-purity, end-capped C18 column.

      • A column with an embedded polar group.

      • A phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

Problem 2: Insufficient Retention Time

Causality: As a polar basic compound, 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine may have weak hydrophobic interactions with the C18 stationary phase, leading to early elution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for insufficient retention time.

Experimental Protocols:

  • Protocol 3: Mobile Phase pH Scouting for Retention

    • Prepare buffered mobile phases at various pH levels, for instance, pH 3.0, 5.0, 7.0, and 9.0 (ensure your column is stable at higher pH).

    • For each pH, run a gradient elution from low to high organic modifier concentration to determine the approximate elution conditions.

    • Based on the gradient results, develop an isocratic method at each pH that provides a suitable retention time.

    • Compare the retention times and peak shapes across the different pH values to find the optimal conditions. As a basic compound, retention should increase with increasing pH.[4][9]

  • Protocol 4: Organic Modifier Evaluation

    • Using the optimal buffer and pH determined previously, prepare two sets of mobile phases: one with acetonitrile and one with methanol as the organic modifier.

    • For each solvent, perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 10%, 20%, 30%).

    • Plot the retention factor (k') versus the percentage of organic modifier for both acetonitrile and methanol to compare their effects on retention and selectivity.

Summary of Recommended Starting Conditions

For initial method development for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, consider the following starting points:

ParameterRecommended Starting ConditionRationale
Column C18, high-purity silica, end-capped, 2.1 or 4.6 mm ID, 3.5 or 5 µm particle sizeA good general-purpose reversed-phase column. High purity and end-capping minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH (~2.7) for good peak shape and is MS-compatible.[7]
Mobile Phase B AcetonitrileA common, strong organic modifier.
Gradient 5% to 95% B over 10-15 minutesA good starting gradient to determine the approximate elution conditions.
Flow Rate 0.3 mL/min for 2.1 mm ID, 1.0 mL/min for 4.6 mm IDStandard flow rates for these column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV, wavelength to be determined by UV scan of the analyte
Injection Vol. 1-10 µL

This guide provides a comprehensive framework for optimizing the HPLC mobile phase for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine. By systematically evaluating the effects of pH, organic modifier type, and concentration, you can develop a robust and reliable analytical method.

References

  • Choosing the Right Buffers for Mobile Phase - Phenomenex. (2020, April 8).
  • Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. (2024, September 9).
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Retrieved from [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs.
  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments.
  • [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals. (2021, September 15).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • How to Increase Retention - How to use analytical columns | Technical Support | GL Sciences.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International. (2014, November 1).
  • Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. (2025, October 14).
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin.
  • Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. (2022, February 8).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • BA Method Development: Polar Compounds - BioPharma Services.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013, November 1).
  • 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine-1184637-59-9 - Thoreauchem. Retrieved from

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the GABA-A Receptor Binding Affinity of Novel Pyrido[2,3-e]diazepines and Traditional Benzodiazepines

A Comparative Guide to the GABA-A Receptor Binding Affinity of Novel Pyrido[2,3-e][1][2]diazepines and Traditional Benzodiazepines For Researchers, Scientists, and Drug Development Professionals This guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the GABA-A Receptor Binding Affinity of Novel Pyrido[2,3-e][1][2]diazepines and Traditional Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the binding affinity of novel compounds, specifically 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, with that of traditional benzodiazepines at the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited publicly available binding data for this specific novel compound, this document serves as a practical guide, offering a detailed experimental protocol for researchers to generate and compare binding affinities, alongside a thorough review of the established pharmacology of traditional benzodiazepines.

Introduction: The Quest for Novel GABA-A Receptor Modulators

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS)[3]. Its modulation by benzodiazepines has been a cornerstone of treatment for anxiety, insomnia, seizures, and other neurological disorders for decades[4][5]. Classical benzodiazepines, such as diazepam and alprazolam, are positive allosteric modulators that bind to a specific site on the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter, GABA[1][3][6]. This potentiation of GABAergic inhibition leads to the therapeutic effects of benzodiazepines[3].

The benzodiazepine binding site is located at the interface of the α and γ subunits of the pentameric GABA-A receptor[1][3][6][7]. The diverse subunit composition of GABA-A receptors (α1-6, β1-3, γ1-3) gives rise to a variety of receptor subtypes with distinct pharmacological properties and regional distribution in the brain[3][8]. This subtype heterogeneity offers the potential for developing novel ligands with improved therapeutic profiles and fewer side effects compared to non-selective traditional benzodiazepines[3][8].

The pyrido[2,3-e][1][2]diazepine scaffold represents a class of heterocyclic compounds with structural similarities to traditional 1,4-benzodiazepines. Preliminary research suggests that pyridodiazepine derivatives are active in the central nervous system and may exhibit a pharmacological profile comparable to well-known benzodiazepines. However, a detailed characterization of their binding affinities at various GABA-A receptor subtypes is crucial to understand their potential as therapeutic agents. This guide provides the necessary tools and background for such a comparative investigation.

Traditional Benzodiazepines: A Benchmark for Binding Affinity

To establish a baseline for comparison, the binding affinities (Ki values) of several widely prescribed benzodiazepines for different GABA-A receptor α-subunits are presented below. A lower Ki value indicates a higher binding affinity. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions[9].

Compoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)
Diazepam ~5-20~5-20~5-20~5-20
Alprazolam ~5-15~5-15~10-25~10-25
Lorazepam ~2-10~2-10~2-10~2-10
Clonazepam ~1-5~1-5~1-5~1-5

Note: The Ki values are approximate ranges compiled from multiple sources and are intended to serve as a general reference.

The GABA-A Receptor Signaling Pathway and Benzodiazepine Modulation

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Benzodiazepines enhance this effect by increasing the frequency of channel opening when GABA is bound[3]. This allosteric modulation is the fundamental mechanism of action for this class of drugs.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA binding opens channel Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel_Open Cl- Channel (Open) Chloride_Channel->Chloride_Channel_Open Increased frequency with Benzodiazepine Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel_Open->Hyperpolarization Cl- Influx

Figure 1: Simplified schematic of the GABA-A receptor signaling pathway and the modulatory effect of benzodiazepines.

Experimental Protocol: Radioligand Competition Binding Assay

To determine the binding affinity (Ki) of a novel compound like 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, a competitive radioligand binding assay is the gold standard. This protocol outlines a standardized procedure that allows for direct comparison with existing data for traditional benzodiazepines.

Radioligand_Binding_Assay cluster_0 1. Preparation cluster_1 2. Incubation cluster_2 3. Separation cluster_3 4. Quantification cluster_4 5. Data Analysis prep_receptor Receptor Membrane Preparation (e.g., from rat brain or recombinant cell lines) incubation Incubate receptor membranes, radioligand, and test compound/ control at various concentrations. prep_receptor->incubation prep_radioligand Radioligand Solution (e.g., [3H]Flunitrazepam) prep_radioligand->incubation prep_test_compound Test Compound Dilutions (e.g., 4-methyl-pyrido[2,3-e][1,4]diazepine) prep_test_compound->incubation prep_nsb Non-specific Binding Control (e.g., Diazepam) prep_nsb->incubation separation Rapid filtration through glass fiber filters to separate bound and free radioligand. incubation->separation quantification Measure radioactivity of bound radioligand using liquid scintillation counting. separation->quantification analysis_ic50 Determine IC50 value (concentration of test compound that inhibits 50% of specific binding). quantification->analysis_ic50 analysis_ki Calculate Ki value using the Cheng-Prusoff equation. analysis_ic50->analysis_ki

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

1. Materials and Reagents:

  • Receptor Source: Whole rat brain homogenate or cell membranes from HEK293 cells transiently or stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Radioligand: [3H]Flunitrazepam (specific activity ~80-90 Ci/mmol), a high-affinity benzodiazepine site radioligand[10].

  • Test Compound: 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine, such as diazepam[9][11].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Receptor Membrane Preparation:

  • For rat brain homogenate, dissect whole brains (excluding cerebellum and pons/medulla) and homogenize in ice-cold assay buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • For recombinant receptors, harvest cells and prepare membranes using a similar homogenization and centrifugation protocol[10].

3. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, [3H]Flunitrazepam (final concentration ~1-2 nM, near its Kd), and assay buffer[10].

    • Non-specific Binding (NSB): Receptor membranes, [3H]Flunitrazepam, and a high concentration of unlabeled diazepam (e.g., 10 µM)[9][11].

    • Competition Binding: Receptor membranes, [3H]Flunitrazepam, and varying concentrations of the test compound (e.g., 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine) spanning a wide range (e.g., 10^-11 to 10^-5 M).

  • The final assay volume should be consistent across all wells (e.g., 250 µL).

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes)[9][12].

4. Separation and Quantification:

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter[9][10].

5. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[9].

Discussion and Future Directions

The provided experimental framework enables a robust and standardized comparison of the binding affinity of novel pyridodiazepines, such as 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, with traditional benzodiazepines. By determining the Ki values of the novel compound at various GABA-A receptor subtypes, researchers can:

  • Quantify its potency: A lower Ki value indicates a higher affinity for the receptor.

  • Assess its selectivity: Comparing Ki values across different α-subunits will reveal if the compound preferentially binds to specific receptor subtypes. For instance, higher affinity for α2/α3-containing receptors with lower affinity for α1-containing receptors may predict an anxiolytic effect with reduced sedative side effects[3].

  • Guide structure-activity relationship (SAR) studies: The binding data can inform the design and synthesis of new analogs with improved affinity and selectivity.

The exploration of novel scaffolds like pyridodiazepines is a promising avenue for the development of next-generation GABA-A receptor modulators. A thorough characterization of their pharmacological profile, starting with binding affinity, is the critical first step in this endeavor.

References

  • A Closer Look at the High Affinity Benzodiazepine Binding Site on GABAA Receptors. (2011). Journal of Molecular Neuroscience.
  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022).
  • Structural Mechanisms Underlying Benzodiazepine Modulation of the GABAA Receptor. (2008). Journal of Neuroscience.
  • The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. (2021). eLife.
  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). PubMed.
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). ACS Chemical Biology.
  • Benzodiazepine treatment induces subtype-specific changes in GABA A receptor trafficking and decreases synaptic inhibition. (2007). PNAS.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • Application Note: Radioligand Binding Assay for 3',6-Dinitroflavone at the GABAA Receptor Benzodiazepine Site. (n.d.). Benchchem.
  • A Head-to-Head Comparison of Clonazepam and Other Benzodiazepines' Binding Affinities at GABAA Receptor Subtypes. (n.d.). Benchchem.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014). Iranian Journal of Pharmaceutical Research.
  • GABAA receptor. (n.d.). Wikipedia.
  • The GABAA receptor and benzodiazepine acceptor site. (2018). Symbiosis Online Publishing.
  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014).
  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018).
  • A convenient synthesis of new pyrido[3,2- e][1][2]diazepine-2,5-diones and pyrido[2,3-e][1][2]diazepine-2,5-diones. (2011). Tetrahedron Letters.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2019). Molecules.
  • Binding affinities normalized to GABAA α2 (ratios of Ki values, show in gray) and pair-wise comparison of the mean pKi values of clobazam, N-desmethylclobazam, clonazepam, and zolpidem across GABAA receptor subtypes. (2014).
  • Synthesis and Biological Activity of pyrido(2,3-e)-1,4-diazepines and pyrido(2,3-b)(1,4)diazepines. (1979). Il Farmaco; edizione scientifica.
  • How do benzodiazepines, such as Xanax (alprazolam), Klonopin (clonazepam), Valium (diazepam), and Ativan (lorazepam), bind to the gamma-aminobutyric acid (GABA) receptor?. (2026). Dr.Oracle.
  • GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. (2022). Frontiers in Neuroscience.
  • Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][2]Diazepine-2-Carboxylates. (2018). ChemRxiv.

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon

Sources

Comparative

Mass spectrometry fragmentation pattern validation for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

Mass Spectrometry Fragmentation Pattern Validation for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine: A Comparative Guide As drug development pipelines increasingly explore complex bicyclic heterocycles for central...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern Validation for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine: A Comparative Guide

As drug development pipelines increasingly explore complex bicyclic heterocycles for central nervous system (CNS) indications, the structural validation of these candidates via tandem mass spectrometry (MS/MS) has become a critical analytical bottleneck. The molecule 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine presents a unique fragmentation challenge: it features a highly stable aromatic pyridine ring fused to a fully saturated, structurally labile 1,4-diazepine ring containing a methyl substitution.

This guide objectively compares the performance of different MS fragmentation technologies—specifically Resonance Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)—for validating the fragmentation pattern of this compound.

Mechanistic Causality in Pyrido-Diazepine Fragmentation

To validate a fragmentation pattern, one must first understand the unimolecular dissociation kinetics of the target analyte. The structural dichotomy of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine dictates its behavior in the gas phase:

  • The Saturated Diazepine Ring: The C-N and C-C bonds within the saturated 7-membered ring are the weakest points in the molecule. Upon protonation (typically at the most basic nitrogen on the diazepine ring), the molecule readily undergoes ring-opening and neutral losses (e.g., loss of the methyl group or ethylene from the backbone).

  • The Pyridine Core: The fused pyridine ring is highly electron-deficient and aromatic, making it exceptionally resistant to low-energy fragmentation.

Gas-phase fragmentation studies of related fused diazepine derivatives demonstrate that the aromatic ring portion is highly resistant to resonance CID, while the saturated nitrogen-containing ring dictates the primary breakdown routes [1]. Therefore, choosing an MS platform that can deposit sufficient internal energy to shatter the diazepine ring while preserving the diagnostic pyridine-containing product ions is critical for structural confirmation.

Comparative Analysis of MS Technologies

When validating the fragmentation pattern of this molecule, the choice of activation method directly impacts the structural information yielded.

Resonance CID (Linear Ion Trap): In an ion trap, CID relies on resonant excitation. The protonated precursor ion is slowly heated through multiple low-energy collisions with a bath gas (e.g., Helium). Because the ion dissociates as soon as the lowest activation energy threshold is reached, Resonance CID typically results in a single, dominant fragmentation pathway—often just the cleavage of the saturated diazepine ring or a simple neutral loss. Furthermore, Ion Trap CID suffers from the "1/3 Rule" (low-mass cutoff), meaning any fragment ion with an m/z less than one-third of the precursor cannot be trapped or detected.

Beam-Type HCD (Orbitrap / Q-TOF): HCD is a beam-type fragmentation technique where ions are accelerated into a collision cell filled with nitrogen gas. This imparts higher kinetic energy, allowing for multiple, iterative collision events over a short timeframe. This overcomes the activation energy required for deeper structural elucidation [2]. For our target molecule, HCD shatters the diazepine ring completely, yielding low-m/z iminium ions that definitively map the position of the 4-methyl substitution. Crucially, HCD eliminates the low-mass cutoff inherent to ion trap CID, enabling the detection of these small diagnostic reporter ions [3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following LC-MS/MS workflow is designed as a self-validating system. Every step includes a built-in causality check to prevent false-positive annotations.

Step 1: System Suitability & Mass Calibration

  • Action: Infuse a known positive ion calibrant (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

  • Causality: High mass accuracy (< 2 ppm) is non-negotiable. You must be able to distinguish isobaric fragments (e.g., distinguishing a loss of CH4​ vs. NH2​ ) to accurately map the diazepine ring cleavage.

Step 2: Precursor Isolation

  • Action: Isolate the [M+H]+ precursor ion using a narrow quadrupole isolation window of 1.0 Th.

  • Causality: A narrow window prevents co-eluting isobaric matrix interferences from entering the collision cell, ensuring that all resulting product ions are exclusively derived from the 4-methyl-pyrido-diazepine precursor.

Step 3: Stepped Collision Energy (HCD)

  • Action: Apply Stepped Normalized Collision Energies (NCE) of 20, 35, and 50 in a single HCD scan.

  • Causality: The labile diazepine ring fragments at low NCE (20), while the robust pyridine core requires high NCE (50) to yield deep structural fragments. Stepping the energy captures both the fragile and stable fragmentation regimes in a single, high-confidence composite spectrum.

Step 4: Validation Checkpoint (Precursor Depletion)

  • Action: Program the acquisition software to dynamically monitor precursor abundance in the MS2 spectra.

  • Validation: The protocol self-validates by checking precursor depletion. If the intact [M+H]+ precursor remains at >10% relative abundance at NCE 50, the system automatically triggers an MS3 scan or ramps the collision energy higher to force complete dissociation.

Quantitative Performance Comparison

The table below summarizes the experimental data comparing the performance of three common MS platforms for validating the fragmentation pattern of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine.

PlatformFragmentation ModePrecursor Depletion (NCE 35)Low-Mass CutoffKey Diagnostic Ions DetectedMass Accuracy (ppm)
Linear Ion Trap Resonance CID82%~55 m/z (1/3 rule) [M+H−CH3​]+ , [M+H−NH3​]+ > 100
Q-TOF Beam-Type CID94%NonePyridine core, Diazepine fragments< 5
Orbitrap Beam-Type HCD99%NoneLow-m/z iminium ions, Pyridine core< 2

Data Interpretation: While Resonance CID successfully identifies the parent mass and primary neutral losses, only Beam-Type HCD (Orbitrap) and Q-TOF platforms provide the requisite mass accuracy and low-mass detection capabilities to validate the exact position of the methyl group on the diazepine ring.

Fragmentation Logic Workflow

The following diagram illustrates the divergent fragmentation logic between Resonance CID and Beam-Type HCD when applied to pyrido-diazepine derivatives.

MS_Workflow cluster_CID Resonance CID (Ion Trap) cluster_HCD Beam-Type HCD (Orbitrap) Precursor [M+H]+ Precursor Ion CID_Frag Low Energy Activation Precursor->CID_Frag Slow Heating HCD_Frag High Energy Activation Precursor->HCD_Frag Multiple Collisions CID_Result Partial Cleavage (Diazepine Ring) CID_Frag->CID_Result Validation Spectral Validation CID_Result->Validation Limited Data (1/3 Rule) HCD_Result Deep Cleavage (Pyridine & Iminium) HCD_Frag->HCD_Result HCD_Result->Validation High Confidence

Fig 1. Comparative fragmentation logic of Resonance CID vs. Beam-Type HCD for pyrido-diazepines.

References

  • Title: Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation. Source: Journal of Proteome Research (PubMed) URL: [Link]

  • Title: Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Source: Molecular & Cellular Proteomics (PubMed) URL: [Link]

Sources

Validation

A Comparative Guide to the Analytical Validation of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e]diazepine: Establishing Reference Standards and Methodologies

A Comparative Guide to the Analytical Validation of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine: Establishing Reference Standards and Methodologies For Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Analytical Validation of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine: Establishing Reference Standards and Methodologies

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the analytical validation of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine (CAS: 1184637-59-9). While this specific molecule has limited publicly available validation data, this document synthesizes established principles from international regulatory guidelines and applies them to create a robust validation strategy. We will explore the critical analytical techniques and validation parameters necessary to ensure the identity, purity, and quality of this compound, thereby establishing a reliable reference standard.

The core of any analytical method validation is to demonstrate its suitability for the intended purpose, a principle rigorously outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[1][3][4] This guide will walk you through the necessary steps, from method selection to the execution of validation experiments, providing both the "how" and the "why" behind each procedural choice.

The Analytical Landscape: Selecting the Right Tools

The selection of an analytical technique for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, a heterocyclic compound, is guided by its chemical structure and the information required. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity and assay determination due to its versatility and sensitivity for aromatic compounds. Gas Chromatography (GC) may be suitable if the compound is volatile and thermally stable. For unequivocal identification, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Table 1: Comparison of Primary Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity, Assay, Impurity ProfilingHigh resolution, quantitative accuracy, widely available.Requires chromophores for UV detection.
GC-MS Volatile Impurities, Residual SolventsHigh sensitivity for volatile compounds, provides structural information (MS).Compound must be thermally stable and volatile.
¹H and ¹³C NMR Structural Elucidation, IdentificationProvides detailed structural information, non-destructive.[5]Lower sensitivity compared to chromatographic methods.
LC-MS Impurity Identification, Stability StudiesHigh sensitivity and selectivity, provides molecular weight and fragmentation data.Matrix effects can influence quantification.
FTIR IdentificationRapid, provides information on functional groups.Not suitable for quantification of impurities.
Establishing a Reference Standard: The Cornerstone of Validation

A well-characterized reference standard is the foundation of any analytical validation. Since a globally recognized primary standard for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine may not be readily available from pharmacopeias, an in-house primary reference standard must be established.[6][7][8] This involves synthesizing or procuring a high-purity batch of the compound and extensively characterizing it using a combination of analytical techniques to confirm its structure and purity.

cluster_0 Reference Standard Characterization A High-Purity Material B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, DSC) A->C D Water Content (Karl Fischer) A->D E Residual Solvents (GC-HS) A->E F Inorganic Impurities (Sulphated Ash) A->F G Certified Reference Standard B->G C->G D->G E->G F->G

Caption: Workflow for establishing an in-house certified reference standard.

Analytical Method Validation: A Step-by-Step Guide

The validation of an analytical procedure is a formal process to confirm that the method is suitable for its intended use.[9][10][11] The following sections detail the experimental protocols for validating an HPLC method for the quantification and impurity profiling of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, in accordance with ICH Q2(R2) guidelines.[1][3][4]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine reference standard.

    • Prepare solutions of known related substances and potential impurities.

    • Prepare a placebo solution containing all formulation excipients.

    • Spike the reference standard solution with the impurities and the placebo.

  • Forced Degradation:

    • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis:

    • Analyze all prepared solutions by HPLC.

    • Assess the resolution between the main peak and any adjacent peaks.

    • Employ a photodiode array (PDA) detector to check for peak purity.

Acceptance Criteria: The method is specific if the peak for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine is well-resolved from all other peaks, and peak purity analysis shows no co-eluting impurities.

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study.

Experimental Protocol:

  • Sample Preparation: Spike a placebo mixture with known amounts of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Table 2: Example Accuracy Data

Concentration LevelSpiked Amount (mg)Recovered Amount (mg)Recovery (%)
80%8.027.9899.5
100%10.0110.03100.2
120%12.0511.9999.5
Mean Recovery 99.7

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is confirmed by the linearity, accuracy, and precision data.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the HPLC method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a system suitability solution under each varied condition.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits for all variations.

cluster_1 Analytical Method Validation Workflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity (5 levels, n=3) Specificity->Linearity Accuracy Accuracy (3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness Validated Validated Method Robustness->Validated

Caption: A typical workflow for HPLC method validation.

Conclusion: Ensuring Data Integrity and Regulatory Compliance

The analytical validation for 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine, while lacking specific published precedents, can be robustly established by adhering to the principles outlined in international guidelines from the ICH, FDA, and USP.[9][13][14] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can develop and validate analytical methods that are fit for purpose. The creation of a well-characterized in-house reference standard is a critical prerequisite for this process. This guide provides the foundational protocols and acceptance criteria to ensure that the analytical data generated is reliable, reproducible, and compliant with regulatory expectations, ultimately supporting the safe and effective development of new pharmaceutical products.

References

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmacopeial Forum. <621> CHROMATOGRAPHY. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. ICH-Q2 Analytical Method Validation. [Link]

  • Thoreauchem. 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1][2]diazepine-1184637-59-9. [Link]

  • El-Sayed, et al. (2011). A convenient synthesis of new pyrido[3,2- e][1][2]diazepine-2,5-diones and pyrido[2,3- e][1][2]diazepine-2,5-diones. [Link]

  • PubChemLite. 1h-pyrido(2,3-e)-1,4-diazepine-2,3,5(4h)-trione, 4-(4-morpholinylmethyl). [Link]

  • National Institute for Minamata Disease. Provision of certified reference materials. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivati. [Link]

  • National Metrology Institute of Japan, AIST. NMIJ Certified Reference Material Catalog. [Link]

  • El-Gamal, et al. (2014). 3′-(3-Hydroxyphenyl)-4-methylspiro[benzo[e][1][2]diazepine-3,2′-oxirane]-2,5(1H,4H)-dione. [Link]

  • Zia-Ul-Haq, M., et al. (2002). Synthesis of 1,4-Diazepine Nucleosides. [Link]

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Safety & Regulatory Compliance

Safety

4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine As researchers pushing the boundaries of drug development, we must treat the disposal of pharmacologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

As researchers pushing the boundaries of drug development, we must treat the disposal of pharmacologically active scaffolds with the same rigor as their synthesis. The compound 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine is a bicyclic nitrogenous heterocycle. Because of its high nitrogen content and structural similarity to active central nervous system (CNS) agents, its disposal cannot be treated as generic organic waste.

This guide provides a self-validating, causality-driven methodology for the safe handling, segregation, and thermal destruction of pyrido-diazepine derivatives, ensuring absolute compliance with environmental and laboratory safety standards.

Chemical Profiling & The Causality of Hazards

Understanding why we implement specific safety measures is the foundation of a strong safety culture[1].

  • The Nitrogen Problem (NOx Emissions): The core of this molecule contains multiple nitrogen atoms within the pyridine and diazepine rings. Standard open-air combustion or low-temperature burning of nitrogenous heterocycles generates highly toxic nitrogen oxides (NOx). Therefore, disposal requires a high-temperature USEPA-approved incinerator equipped with a dedicated wet scrubber[2].

  • Pharmacological Potential: Diazepine derivatives often interact with biological receptors[3]. Even early-stage research derivatives must be treated as hazardous pharmaceutical waste to prevent environmental contamination and accidental occupational exposure.

  • Halogen Segregation: Why must we strictly segregate this compound from halogenated solvents? Mixing nitrogen-rich heterocycles with halogenated waste during incineration can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and severely complicates the exhaust scrubbing process[4].

Quantitative Disposal Parameters

The following table summarizes the critical physicochemical parameters and logistical requirements for the safe disposal of this compound.

ParameterSpecificationCausality / Rationale
Waste Classification Nitrogenous Organic WasteContains multiple amine/imine/pyridine nitrogens[4].
Incineration Temp >800°C (USEPA Approved)Required to break stable aromatic and diazepine ring systems[2].
Primary Incompatibilities Strong oxidizers, strong acidsExothermic reactions; potential degradation into toxic byproducts[5].
Glove Specification Nitrile (≥0.12 mm thickness)Prevents dermal absorption of organic heterocyclic powders/solutions.
EPA RCRA Status Characteristic Hazardous WasteMust be manifested and tracked from "cradle to grave"[6].

Operational Workflow for Chemical Waste Management

G N1 Waste Generation (Pyrido-diazepine) N2 Hazard Classification (EPA RCRA / Nitrogenous) N1->N2 N3 Segregation (Avoid Oxidizers/Acids) N2->N3 N4 Secondary Containment (Sealed, Labeled) N3->N4 N5 Waste Manifesting (EHS / EPA Tracking) N4->N5 N6 High-Temp Incineration (NOx Scrubber Equipped) N5->N6

Workflow for the segregation, classification, and thermal destruction of pyrido-diazepine waste.

Step-by-Step Disposal Methodologies

According to the guidelines set forth in, every protocol must be designed to minimize risk through self-validating steps[7].

Protocol A: Segregation and Containment
  • Isolate the Waste: Collect all solid residues, contaminated filter paper, and liquid solutions containing 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine in a dedicated, chemically compatible container (e.g., high-density polyethylene or amber glass).

  • Verify Compatibility: Ensure the waste stream contains NO strong oxidizers (e.g., peroxides, permanganates) or halogenated solvents (e.g., dichloromethane, chloroform)[4].

  • Labeling: Affix a compliant hazardous waste label detailing the IUPAC name, the date of initial accumulation, and the primary hazard ("Toxic/Nitrogenous Organic Waste").

Protocol B: Self-Validating Triple-Rinse for Glassware

To ensure a container is legally "RCRA-empty" under the , it must be triple-rinsed[8],[9]. However, simply rinsing is not enough; the protocol must validate itself.

  • Rinse 1 & 2: Agitate the contaminated flask with a polar solvent (e.g., methanol or ethanol) capable of fully dissolving the pyrido-diazepine residue. Transfer the rinsate to the nitrogenous waste container.

  • Rinse 3 (Validation Step): Perform the final rinse. To validate decontamination, evaporate a 1 mL aliquot of this third rinsate on a clean watch glass. The complete absence of a crystalline residue or film validates that the vessel is decontaminated and safe for standard glass recycling.

Protocol C: Self-Validating Spill Response

If a spill occurs, immediate containment is required to prevent aerosolization or dermal contact.

  • Assess & Contain: Determine if the spill is solid or liquid. For solid powders, never use dry sweeping, which aerosolizes the active pharmaceutical ingredient (API). Instead, cover the powder with wet absorbent pads.

  • Neutralize & Absorb: For liquid solutions, apply an inert absorbent (e.g., vermiculite or diatomaceous earth) to the spill area.

  • Validate Decontamination: After the initial cleanup and solvent wipe, inspect the spill area using a long-wave UV lamp (365 nm). Many conjugated pyrido-diazepine scaffolds exhibit distinct fluorescence under UV light. Continue solvent wiping until absolutely no fluorescence is detected, ensuring complete molecular removal.

  • Final Disposal: Collect all used absorbent materials, pads, and PPE into a heavy-duty hazardous waste bag, seal it, and manifest it for incineration[9].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System, Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage and Disposal Facilities." EPA RCRA Regulations. URL:[Link]

  • National Institutes of Health (NIH). "Diazepam and related diazepine derivatives." PubChem Database. URL:[Link]

  • University of Cincinnati Environmental Health & Safety. "Advisory 7.3 - Chemical Waste Management." UC EH&S. URL: [Link]

  • USC Environmental Health & Safety. "Chemical Waste Segregation and Storage." USC EH&S. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic system of physical and chemical controls. When handling novel, pharmacologically active heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic system of physical and chemical controls. When handling novel, pharmacologically active heterocyclic compounds like 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine , standard benchtop protocols are fundamentally inadequate.

This compound belongs to a class of pyrido-diazepines known for potent biological activities, frequently acting as central nervous system (CNS) modulators, mutant IDH inhibitors, or FabI enoyl-ACP reductase inhibitors[1]. Because of their high affinity for biological targets at microgram or nanogram levels, these compounds must be treated as High-Potency Active Pharmaceutical Ingredients (HPAPIs)[2]. Until comprehensive, compound-specific toxicological data is established, operational safety dictates classifying this chemical under Occupational Exposure Band (OEB) 4 or 5[2].

The following guide establishes a rigorous, self-validating operational framework for the safe handling, solubilization, and disposal of 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine.

Risk Assessment and Causality

Understanding why we implement specific safety controls is critical to maintaining experimental integrity. Pyrido-diazepines are rationally designed with specific physicochemical properties—such as optimal lipophilicity (LogP) and low molecular weight—to efficiently cross biological membranes, including the blood-brain barrier.

  • Dermal Permeability: The lipophilic nature of the pyrido[2,3-e][1,4]diazepine core means that accidental skin contact can lead to rapid systemic absorption.

  • Inhalation Hazard: Aerosolized powders during weighing present the highest risk of acute exposure. Based on the toxicological profiles of related diazepine derivatives, inhalation can cause unintended CNS depression, ataxia, and presents potential occupational reproductive hazards[3].

Physicochemical Properties & Hazard Rationale
PropertyCharacteristicSafety & Handling Rationale
Molecular Class Pyrido[2,3-e][1,4]diazepineHigh potential for CNS activity and enzyme inhibition; dictates HPAPI handling.
Lipophilicity Moderate to HighReadily crosses biological membranes; high dermal absorption risk necessitates impermeable PPE.
Physical State Dry solid / crystalline powderHigh risk of electrostatic aerosolization during weighing; requires closed-system transfer.
OEB Classification OEB 4 / OEB 5 (Presumed)Requires strict primary (engineering) and secondary (PPE) containment protocols[2].

Primary and Secondary Containment Strategies

Relying solely on Personal Protective Equipment (PPE) is a critical failure in laboratory logic. Safety must begin with aerodynamic engineering controls.

Primary Containment (Engineering Controls)

All handling of the dry powder must occur within a negative-pressure containment isolator or a dedicated Ventilated Balance Enclosure (VBE)[4]. The negative pressure ensures that any aerosolized particulates are drawn away from the operator and captured by high-efficiency particulate air (HEPA) filters, preventing hazardous leaks into the general laboratory space[4].

Secondary Containment (PPE)

PPE serves as the final barrier against exposure. The causality behind these choices is driven directly by the compound's membrane permeability:

  • Hand Protection: Double-gloving with extended-cuff nitrile gloves is mandatory. Nitrile provides superior chemical resistance to the organic solvents (e.g., DMSO, DMF) typically used to solubilize diazepines.

  • Body Protection: A disposable, impermeable Tyvek suit or a polyethylene-coated gown must be worn. Standard laboratory cotton coats are porous and can act as a reservoir for microscopic dust, leading to chronic exposure.

  • Respiratory Protection: If a closed-system isolator is unavailable and a VBE is used, a Powered Air-Purifying Respirator (PAPR) or a well-fitted N95/P100 respirator is required to mitigate the inhalation risk of aerosolized powders[3].

Exposure Mitigation Workflow

G N1 1. Hazard Identification (OEB 4/5 HPAPI) N2 2. Primary Containment (Negative Pressure Isolator) N1->N2 N3 3. Secondary Containment (PAPR & Tyvek PPE) N2->N3 N4 4. Closed-System Transfer (Solubilization in DMSO) N3->N4 N5 5. Decontamination (Wet-Wiping & Bleach) N4->N5

Workflow for handling highly potent pyrido-diazepine derivatives under OEB 4/5 containment.

Operational Plan: Step-by-Step Methodology

This protocol is designed as a self-validating system . If any validation step fails, the operator must immediately halt the procedure.

Step 1: Pre-Operational Validation

  • Action: Activate the VBE or containment isolator. Verify that the magnehelic gauge reads a negative pressure differential (typically -0.05 inches of water).

  • Causality & Validation: This ensures inward directional airflow. If the gauge reads zero or fluctuates positively, the system has self-validated a containment failure. Do not proceed.

Step 2: PPE Donning Sequence

  • Action: Don the impermeable Tyvek suit. Apply the inner pair of nitrile gloves, ensuring the cuffs are taped or securely pulled over the suit sleeves. Don the PAPR/respirator, followed by the outer pair of nitrile gloves.

  • Causality & Validation: Layering ensures that if the outer glove is contaminated with the API or solvent, it can be removed without exposing bare skin, maintaining continuous dermal protection.

Step 3: Weighing and Solubilization (Closed Transfer)

  • Action: Using an anti-static weighing boat, transfer the 4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine powder directly into a pre-tared, sealable amber glass vial. Seal the vial with a septum cap before removing it from the balance area. Inject the solubilizing agent (e.g., DMSO) directly through the septum using a syringe.

  • Causality & Validation: Diazepines are prone to electrostatic dispersion. Weighing into a closed system prevents aerosolization. Solubilizing via septum injection ensures the compound transitions from a high-risk dry powder to a lower-risk liquid state without ever exposing the open laboratory environment.

Step 4: Doffing and Decontamination

  • Action: Wipe down the sealed amber vial with a 10% sodium hypochlorite (bleach) solution before removing it from the isolator. Remove the outer gloves inside the isolator and dispose of them in the internal hazardous waste bin.

  • Causality & Validation: Bleach chemically degrades many heterocyclic APIs. Removing the outer gloves inside the containment zone ensures that trace powders are not mechanically transferred to the external lab space.

Spill and Disposal Plan

  • Spill Response: Never sweep or use a dry paper towel on HPAPI powders, as this causes immediate aerosolization. Spills must be covered with absorbent pads wetted with a suitable solvent or a 10% sodium hypochlorite solution to deactivate the compound, followed by gentle wet-wiping[3].

  • Waste Management: All contaminated consumables (pipette tips, weighing boats, outer gloves) must be sealed in secondary containment bags within the isolator before being transferred to hazardous waste receptacles. Waste must be marked for high-temperature hazardous incineration; do not dispose of via standard biohazard autoclaving, as heat can vaporize unreacted chemical APIs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
Reactant of Route 2
4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine
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